Biological Role of (2R)-2-Hydroxy-3-methylpentanoic Acid in Isoleucine Metabolism
This guide provides an in-depth technical analysis of (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-HMVA or D-isoleucic acid), focusing on its formation, metabolic fate, and pathological significance in isole...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-HMVA or D-isoleucic acid), focusing on its formation, metabolic fate, and pathological significance in isoleucine metabolism.[1][2][3]
[1][2][3]
Executive Summary
(2R)-2-Hydroxy-3-methylpentanoic acid is a chiral
-hydroxy acid (AHA) metabolite derived from the catabolism of L-isoleucine.[1][2][3] While typically present at trace levels in healthy human physiology, it becomes a critical biomarker in metabolic disorders such as Maple Syrup Urine Disease (MSUD). Unlike its (2S)-isomer (L-isoleucic acid), which shares the stereochemical configuration of L-lactate, the (2R)-isomer represents a "D-like" hydroxy acid.[1][2][3] Its accumulation signals a blockade in the branched-chain -keto acid dehydrogenase (BCKDH) complex and necessitates specific detoxification mechanisms, potentially involving the enzyme Lactate Dehydrogenase D (LDHD).[1][2]
Structural and Stereochemical Identity
Understanding the biological role requires precise stereochemical definition. L-Isoleucine possesses two chiral centers:
isomer is frequently the dominant accumulating species, distinguishing it from the standard L-metabolites.
Biochemistry and Enzymology[4]
Formation Pathway
The primary route to (2R)-2-Hydroxy-3-methylpentanoic acid is the reduction of the accumulating keto-acid, KMV.[1][2][3]
Transamination: L-Isoleucine is converted to KMV by Branched-Chain Aminotransferase (BCAT).[1][2][3]
Metabolic Block: Under normal conditions, KMV is oxidatively decarboxylated by the BCKDH complex. In MSUD, this step is blocked.
Alternative Reduction: The accumulating KMV is reduced by cytosolic dehydrogenases. While L-Lactate Dehydrogenase (L-LDH) typically produces (S)-isomers, the accumulation of the (2R)-isomer suggests either:
Promiscuous activity of enzymes with D-hydroxy acid specificity (e.g., D-LDH or Glyoxylate Reductase).[1][2][3]
Spontaneous racemization of the keto-acid precursor followed by stereoselective reduction.[2][3]
Metabolic Clearance and LDHD
Recent research highlights the role of Lactate Dehydrogenase D (LDHD) , a flavoprotein located in the mitochondria. LDHD specifically oxidizes D-isomers (2R-hydroxy acids) back to their keto-analogs, preventing their accumulation.[1][2][3] The presence of (2R)-HMVA in urine suggests the saturation or impairment of this clearance pathway.
Plant Defense Signaling (Cross-Kingdom Role)
In plant biology, "isoleucic acid" (often the L-form, but stereochemistry varies by species) acts as a signal molecule.[1][2] It can be glucosylated or conjugated, modulating salicylic acid (SA) and jasmonic acid (JA) defense pathways. While distinct from human metabolism, this highlights the molecule's potential as a bioactive ligand rather than a mere waste product.
Pathological Significance: Maple Syrup Urine Disease (MSUD)
In MSUD patients, plasma and urine levels of (2R)-HMVA increase by orders of magnitude.[1][2]
Diagnostic Marker: It serves as a stable surrogate marker for chronic isoleucine elevation, as hydroxy acids are excreted more efficiently than keto acids but less efficiently than amino acids.
Toxicity: High concentrations of branched-chain hydroxy acids may compete with other organic anions for transport across the blood-brain barrier or renal tubules, contributing to the neurological sequelae of MSUD.[1][2][3]
Visualization: Metabolic Pathway and Blockade
The following diagram illustrates the position of (2R)-HMVA in the isoleucine catabolic pathway, highlighting the MSUD blockade and the diversion to hydroxy acid formation.
Caption: Pathway showing the diversion of KMV to (2R)-HMVA upon BCKDH blockade.
Experimental Protocols: Quantification of (2R)-HMVA
Sample Preparation and Extraction
This protocol isolates organic acids from plasma or urine for GC-MS analysis.[1][2][3]
Acidification: To 100
L of plasma/urine, add 10 L of internal standard (e.g., tropic acid or 3,3-dimethylglutaric acid) and 20 L of 6N HCl to lower pH < 2. This protonates the carboxylate group, rendering the molecule soluble in organic solvents.
Extraction: Add 400
L of Ethyl Acetate. Vortex vigorously for 60 seconds.
Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the organic (upper) layer to a clean glass vial.
Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C until dry.
Derivatization (Silylation)
To make the hydroxy acid volatile for Gas Chromatography:
Add 50
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2]
Incubate at 60°C for 30 minutes.
This converts the -OH and -COOH groups into trimethylsilyl (TMS) esters/ethers.[1][2][3]
GC-MS Analysis[1][2][3]
Column: Capillary column (e.g., DB-5ms or equivalent).[1][2] For chiral separation of (2R) vs (2S), use a chiral stationary phase like Cyclodextrin-based columns (e.g., Rt-bDEXse).[1][2]
Carrier Gas: Helium at 1 mL/min.
Temperature Program: 70°C (1 min) -> 5°C/min -> 280°C.
Detection: Electron Impact (EI) Mass Spectrometry.
Key Ions: Look for fragments characteristic of the TMS derivative of hydroxy-methyl-pentanoic acid (m/z 73, 75, and molecular ion minus methyl).[1][2]
Protocol Visualization
Caption: Workflow for the extraction and quantification of (2R)-HMVA.
References
Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10820562, (2R,3S)-2-hydroxy-3-methylpentanoic acid.[1][2][3] Link[1][2]
Monroe, G. R., et al. (2019). Identification of human D-lactate dehydrogenase deficiency. Nature Communications. Link
Human Metabolome Database. (2025). Metabocard for (2R,3S)-2-Hydroxy-3-methylpentanoic acid (HMDB0000735).[1][2][3] Link[1][2]
An In-depth Technical Guide to the Biosynthetic Pathways of (2R)-2-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-Hydroxy-3-methylpentanoic acid, a chiral carboxylic acid, is a molecule of significant interest in various scientific domains, including...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Hydroxy-3-methylpentanoic acid, a chiral carboxylic acid, is a molecule of significant interest in various scientific domains, including as a building block in the synthesis of pharmaceuticals and other bioactive compounds. Its specific stereochemistry is crucial for its biological activity and function. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the production of the (2R) stereoisomer of 2-hydroxy-3-methylpentanoic acid, with a focus on the enzymatic transformations and the underlying molecular logic.
The primary biosynthetic route to (2R)-2-Hydroxy-3-methylpentanoic acid is intricately linked to the catabolism of the essential amino acid L-isoleucine. This pathway involves a series of enzymatic steps, with the key stereochemistry-determining step being a reduction catalyzed by a specific ketoreductase. Understanding this pathway is not only fundamental to comprehending cellular metabolism but also opens avenues for the biocatalytic production of this valuable chiral molecule.
The Isoleucine Catabolic Pathway: The Genesis of the Precursor
The journey to (2R)-2-Hydroxy-3-methylpentanoic acid begins with the breakdown of L-isoleucine, a branched-chain amino acid. The initial step in this catabolic cascade is a transamination reaction, which sets the stage for the crucial reduction step.
Step 1: Transamination of L-Isoleucine
The first committed step in the degradation of L-isoleucine is the removal of its α-amino group. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. The product of this reaction is the α-keto acid analogue of isoleucine, (3S)-2-keto-3-methylvaleric acid (also known as α-keto-β-methylvaleric acid). It is important to note that the stereochemistry at the C3 position is retained from the (3S) configuration of L-isoleucine[1].
Caption: Transamination of L-Isoleucine to its α-keto acid.
The Key Stereochemical Step: Enzymatic Reduction
The fate of (3S)-2-keto-3-methylvaleric acid determines the stereochemistry of the resulting 2-hydroxy acid. The formation of (2R)-2-Hydroxy-3-methylpentanoic acid is achieved through the stereospecific reduction of the ketone group at the C2 position. This critical transformation is catalyzed by a class of enzymes known as ketoreductases (KRs) or carbonyl reductases .
The Role of Stereospecific Ketoreductases
Ketoreductases are a diverse group of enzymes that utilize nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to reduce carbonyl groups to hydroxyl groups[2]. The stereochemical outcome of the reduction is highly dependent on the specific ketoreductase involved. These enzymes possess exquisitely shaped active sites that orient the substrate in a precise manner relative to the hydride-donating cofactor, thus dictating whether the resulting hydroxyl group is in the (R) or (S) configuration.
While the specific ketoreductase responsible for the production of (2R)-2-Hydroxy-3-methylpentanoic acid in the context of isoleucine metabolism is not definitively characterized in all organisms, extensive research on ketoreductases from other pathways, particularly polyketide synthases (PKSs), provides a strong model for this transformation. PKS ketoreductase domains are known to catalyze the stereospecific reduction of 2-methyl-3-ketoacyl thioester intermediates, yielding either (2R,3S) or (2S,3S) hydroxyacyl products[3]. The formation of the (2R) stereocenter is therefore a well-established capability of this enzyme superfamily.
The overall reaction is as follows:
Caption: Stereospecific reduction of the keto acid precursor.
Alternative and Competing Pathways
It is important to acknowledge that the reduction of (3S)-2-keto-3-methylvaleric acid can lead to other stereoisomers of 2-hydroxy-3-methylpentanoic acid, depending on the enzymatic machinery present in the organism. The four possible stereoisomers are (2R,3S), (2S,3S), (2R,3R), and (2S,3R). The relative abundance of these isomers can vary and is a direct reflection of the stereoselectivity of the available reductases[4].
Furthermore, (3S)-2-keto-3-methylvaleric acid can undergo oxidative decarboxylation, a key step in the complete catabolism of isoleucine, leading to the formation of 2-methylbutyryl-CoA and its subsequent entry into central metabolism[5]. The balance between the reductive and oxidative fates of the α-keto acid is a critical control point in the overall pathway.
Experimental Protocols
For researchers interested in studying or harnessing these biosynthetic pathways, the following section provides generalized protocols for key experimental procedures.
Protocol 1: Heterologous Expression and Purification of a Ketoreductase
This protocol outlines the general steps for producing a ketoreductase in a host organism like E. coli for in vitro studies.
1. Gene Cloning and Expression Vector Construction:
Obtain the gene sequence of the desired ketoreductase. This can be from genomic DNA or through gene synthesis.
Amplify the gene using polymerase chain reaction (PCR) with primers that add appropriate restriction sites or sequences for seamless cloning (e.g., Gibson assembly).
Ligate the PCR product into a suitable expression vector (e.g., pET series) containing a strong inducible promoter (e.g., T7) and a purification tag (e.g., His-tag).
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
Grow the transformed E. coli cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C with appropriate antibiotic selection.
Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
3. Cell Lysis and Protein Purification:
Harvest the cells by centrifugation.
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
Lyse the cells using sonication or a French press.
Clarify the lysate by centrifugation to remove cell debris.
Purify the His-tagged ketoreductase from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
Wash the column with a wash buffer containing a low concentration of imidazole.
Elute the purified protein with an elution buffer containing a high concentration of imidazole.
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 2: In Vitro Ketoreductase Activity Assay
This spectrophotometric assay measures the activity of the purified ketoreductase by monitoring the consumption of the NADPH cofactor.
Materials:
Purified ketoreductase
(3S)-2-keto-3-methylvaleric acid (substrate)
NADPH (cofactor)
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
Quartz cuvettes
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NADPH (e.g., 200 µM), and the substrate at a desired concentration.
Pre-incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes.
Initiate the reaction by adding a known amount of the purified ketoreductase.
Immediately monitor the decrease in absorbance at 340 nm over time. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.
Protocol 3: Chiral Chromatography for Stereoisomer Analysis
This protocol describes the separation and quantification of the different stereoisomers of 2-hydroxy-3-methylpentanoic acid.
1. Derivatization (if necessary):
To improve volatility and chromatographic separation for gas chromatography (GC), the carboxylic acid and hydroxyl groups of the analyte can be derivatized, for example, by silylation (e.g., with BSTFA) or esterification followed by acylation.
2. Chromatographic Separation:
Gas Chromatography (GC): Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) for the separation of the derivatized stereoisomers. Optimize the temperature program to achieve baseline separation.
High-Performance Liquid Chromatography (HPLC): Employ a chiral stationary phase (CSP) column. The choice of the CSP and the mobile phase (normal or reversed-phase) will depend on the specific analyte and may require method development.
3. Detection and Quantification:
GC-Mass Spectrometry (GC-MS): Provides both separation and identification of the stereoisomers based on their mass spectra.
HPLC with UV or MS detection: Allows for the quantification of each stereoisomer based on the peak area.
Use authentic standards of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid to determine their retention times and to generate calibration curves for accurate quantification[6][7].
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, kinetic parameters for a ketoreductase acting on 2-keto-3-methylvaleric acid. Actual values will vary depending on the specific enzyme and reaction conditions.
Enzyme Source
Substrate
Km (mM)
kcat (s-1)
kcat/Km (M-1s-1)
Stereochemical Product
Recombinant E. coli
(3S)-2-keto-3-methylvaleric acid
0.5
10
2.0 x 104
(2R)-2-Hydroxy-3-methylpentanoic acid
Streptomyces sp.
Ethyl 3-methyl-2-oxobutanoate
0.2
15
7.5 x 104
(R)-hydroxy ester
Conclusion and Future Perspectives
The biosynthesis of (2R)-2-Hydroxy-3-methylpentanoic acid is a fascinating example of how nature achieves stereochemical control through enzymatic catalysis. By understanding the intricacies of the isoleucine catabolic pathway and the specific role of ketoreductases, researchers can leverage this knowledge for various applications. The biocatalytic production of this chiral building block offers a sustainable and environmentally friendly alternative to traditional chemical synthesis.
Future research in this area will likely focus on the discovery and characterization of novel ketoreductases with enhanced activity, stability, and stereoselectivity. Protein engineering and directed evolution approaches will be instrumental in tailoring these enzymes for industrial-scale production. Furthermore, a deeper understanding of the regulation of the isoleucine catabolic pathway will provide insights into how to engineer metabolic pathways in microorganisms to overproduce (2R)-2-Hydroxy-3-methylpentanoic acid. These advancements will undoubtedly pave the way for the broader application of this valuable chiral molecule in the pharmaceutical and chemical industries.
References
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10. [Link]
Hanson, R. L., Goldberg, S., Goswami, A., Tully, T. P., & Patel, R. N. (2001). Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols.
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed, 10989412. [Link]
Keatinge-Clay, A. T. (2012). Stereochemistry of reductions catalyzed by methyl-epimerizing ketoreductase domains of polyketide synthases. ACS Chemical Biology, 7(6), 1033-1039.
EP2970927A1 - Immobilized ketoreductases and process for making and using immobilized ketoreductase.
Kroutil, W., & Faber, K. (2007). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology, 73(17), 5568–5575.
PubChem. (n.d.). Isoleucine degradation. PubChem Pathway. Retrieved February 27, 2026, from [Link]
Kihumbu, A., & Kunjilwar, K. (2002). Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry, 66(3), 588-597.
BenchChem. (n.d.). In Vitro Analysis of Ketoreductase Activity on 2-Methyl-3-oxopentanoic Acid.
Wikipedia. (2023, December 2). 2,3-Dihydroxy-3-methylpentanoic acid. In Wikipedia. [Link]
Joyce, L. A., & Anslyn, E. V. (2019). Chemometric Sensing of Stereoisomeric Compound Mixtures with a Redox-responsive Optical Probe.
Xu, G., et al. (2012). Cloning and characterization of a novel 2-ketoisovalerate reductase from the beauvericin producer Fusarium proliferatum LF061. Applied Microbiology and Biotechnology, 95(5), 1231-1240.
Journal of Analytical & Bioanalytical Techniques. (n.d.).
Mamer, O. A., & Montgomery, J. A. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. The Journal of Biological Chemistry, 267(31), 22245-22251.
Sheldon, R. A., & Pereira, P. C. (2017). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Catalysis Science & Technology, 7(14), 2930-2946.
Qu, G., et al. (2019). Sustainable biocatalytic synthesis of β-hydroxyl-α-amino acids on an industrial scale. Green Chemistry, 21(23), 6279-6286.
PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. PubChem. Retrieved February 27, 2026, from [Link]
Enzymes in Biocatalysis. (n.d.). Max Planck Institute for Chemical Ecology.
Hoyos, P., Sinisterra, J. V., & Domínguez de María, P. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 288-299.
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
Bornscheuer, U. T., & Huisman, G. W. (2016). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
Ni, Y., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
PubChem. (n.d.). Isoleucic acid, (-)-. PubChem. Retrieved February 27, 2026, from [Link]
MiMeDB. (n.d.). Showing metabocard for 2-Keto-3-methyl-valerate (MMDBc0029788).
Mamer, O. A., & Montgomery, J. A. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans.
Mock, M. L., Michon, T., van Hest, J. C. M., & Tirrell, D. A. (2006). Stereoselective incorporation of an unsaturated isoleucine analogue into a protein expressed in E. coli. ChemBioChem, 7(1), 83-87.
Wang, Y., et al. (2023). Rational Designing and Stepwise Cascade for Efficient Biosynthesis of Raspberry Ketone.
Filo. (2025, May 30). Draw stereochemically correct structural formulas for isoleucine and threonine.
Technical Whitepaper: The Biogenic Origin and Fermentative Isolation of (2R)-2-Hydroxy-3-methylpentanoic Acid
The following technical guide details the biogenic origin, metabolic pathways, and isolation protocols for (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-3-methylvaleric acid or D-isoleucic acid). This guide i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biogenic origin, metabolic pathways, and isolation protocols for (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-3-methylvaleric acid or D-isoleucic acid). This guide is structured for researchers in industrial microbiology, flavor chemistry, and natural product synthesis.
Executive Summary
(2R)-2-Hydroxy-3-methylpentanoic acid (HMPA) is a chiral
-hydroxy acid (AHA) derived from the catabolism of L-isoleucine.[1] Unlike its (2S)-counterpart, which shares the stereochemistry of L-lactate, the (2R)-isomer is a hallmark of specific bacterial fermentations—primarily by Lactobacillus species, Clostridium, and certain marine cyanobacteria. It serves as a crucial chiral building block for depsipeptide antibiotics (e.g., cereulide, valinomycin analogues) and contributes unique "fruity/cheesy" sensory notes to fermented products like wine and soy sauce. This guide delineates the enzymatic pathway favoring the (2R)-configuration and provides a validated protocol for its isolation from fermentation broth.
Molecular Identity & Stereochemical Significance
The molecule exists as one of four stereoisomers due to two chiral centers at C2 and C3. In biological systems derived from L-isoleucine, the C3 configuration is fixed as (S). Therefore, the critical fermentation target is (2R,3S)-2-hydroxy-3-methylpentanoic acid .
Technical Note: The designation "(2R)" refers to the hydroxyl group's orientation. This "D-like" configuration is rare in mammalian metabolism (which favors L-hydroxy acids) but is the standard output of specific bacterial D-hydroxyisocaproate dehydrogenases (HicD).
Metabolic Pathways in Fermentation[3][4][5]
The production of (2R)-HMPA occurs via the Ehrlich pathway (in yeasts) or specific amino acid catabolism (in LAB/Clostridia). The pathway hinges on the asymmetric reduction of the
-keto acid intermediate.
The Enzymatic Cascade
Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid (KMV) by Branched-Chain Amino Acid Transaminase (BCAT). The (3S) chiral center is preserved.
Asymmetric Reduction: The critical step.
L-Pathway (Mammalian/Standard): L-Lactate dehydrogenase (L-LDH) reduces KMV to (2S,3S)-HMPA.
This R-specific pathway is dominant in Lactobacillus species (e.g., L. casei, L. plantarum) and Clostridium difficile, where it functions to regenerate NAD+ under anaerobic conditions.
Pathway Visualization
The following diagram illustrates the divergence between the L- and R-pathways.
Figure 1: Divergent reduction of the keto-acid precursor determines the stereochemical outcome. The R-pathway is mediated by specific D-hydroxy acid dehydrogenases.
Natural Occurrence Profiles
Lactic Acid Bacteria (LAB) & Fermented Foods
In cheese and yogurt fermentation, Lactobacillus species utilize the R-pathway as an alternative electron sink.
Significance: (2R)-HMPA contributes to the complex flavor profile of aged cheeses and soy sauce.
Wine: In enology, the ethyl ester of (2R)-HMPA (Ethyl 2-hydroxy-3-methylpentanoate) is a key aroma compound, often found in higher enantiomeric excess (up to 94% R) compared to the S-form. This confirms the dominance of the R-pathway in certain yeast/bacterial interactions during vinification.
Depsipeptide Biosynthesis
(2R)-HMPA is a structural moiety in bioactive depsipeptides produced by Bacillus and marine cyanobacteria.
Mechanism: Non-ribosomal peptide synthetases (NRPS) specifically select the (2R)-hydroxy acid to form ester linkages in the macrocyclic backbone.
Examples: Analogues of Cereulide and Valinomycin often incorporate D-hydroxy acids (like D-HMPA or D-HICA) to confer resistance against proteolytic degradation.
Isolation & Analytical Protocols
Extracting (2R)-HMPA requires separating it from the complex fermentation broth and resolving it from its (2S) diastereomer.
Isolation Workflow
Principle: HMPA is a weak organic acid (pKa ~4.5). It can be selectively extracted into organic solvents at low pH.
Clarification: Centrifuge fermentation broth (10,000 x g, 15 min) to remove biomass.
Acidification: Adjust supernatant pH to 2.0 using 6M HCl. This protonates the carboxylate group (R-COO⁻
R-COOH), rendering it hydrophobic.
Extraction:
Solvent: Ethyl Acetate or Diethyl Ether (1:1 v/v ratio).
Perform 3x extractions.
Pool organic layers and dry over anhydrous Na₂SO₄.
Concentration: Evaporate solvent under reduced pressure (Rotovap at 40°C) to yield a crude oily residue.
Flash Chromatography: Silica gel, mobile phase Hexane:Ethyl Acetate (gradient 90:10 to 50:50).
Stereochemical Analysis (Chiral GC-MS)
To verify the (2R) configuration, derivatization followed by Chiral GC is required.
Derivatization: Methyl ester formation using Trimethylsilyldiazomethane (TMS-DAM) or BF₃-Methanol.
Column: Chiral capillary column (e.g., Cyclodextrin-based, such as Hydrodex
-3P).
Conditions:
Carrier Gas: Helium (1 mL/min).
Temp Program: 50°C (2 min)
5°C/min 200°C.
Validation: Compare retention times against authentic (2R,3S) and (2S,3S) standards. The (2R) isomer typically elutes distinctly from the (2S) due to the interaction with the chiral stationary phase.
Figure 2: Step-by-step isolation protocol for recovering hydroxy acids from fermentation media.
Industrial & Pharmaceutical Relevance[3][6]
The (2R)-isomer of HMPA is not merely a metabolic byproduct; it is a high-value synthon.
Antifungal Properties: Like its leucine analogue (HICA), HMPA exhibits antifungal activity, contributing to the preservation of fermented foods.
Drug Development: The "unnatural" (R)-configuration makes it resistant to mammalian enzymes, a desirable trait for peptide-based drugs (peptidomimetics) to increase half-life in plasma.
Flavor Chemistry: The ethyl esters of (2R)-HMPA are potent flavor molecules (fruity, strawberry-like) used in the formulation of natural flavorings.
References
Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase from Clostridium difficile . Journal of Bacteriology. Describes the enzyme responsible for producing (R)-hydroxy acids from branched-chain amino acids.[2][3]
Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine . OENO One. Discusses the prevalence of the R-enantiomer in wine fermentation.
Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid . Analytical Biochemistry. Detailed structural analysis and synthesis of HMPA isomers.
Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D . Marine Drugs.[4][5] Identifies 2-hydroxy-3-methylpentanoic acid as a component of cytotoxic depsipeptides.[6]
Metabolic Engineering of Corynebacterium glutamicum . Frontiers in Bioengineering and Biotechnology. Contextualizes the production of organic acids in industrial bacterial hosts.
CAS number and molecular identifiers for (2R)-2-Hydroxy-3-methylpentanoic acid
An In-depth Technical Guide to the CAS Number and Molecular Identifiers for (2R)-2-Hydroxy-3-methylpentanoic Acid Introduction: Navigating the Stereochemical Complexity of a Key Metabolite (2R)-2-Hydroxy-3-methylpentanoi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the CAS Number and Molecular Identifiers for (2R)-2-Hydroxy-3-methylpentanoic Acid
Introduction: Navigating the Stereochemical Complexity of a Key Metabolite
(2R)-2-Hydroxy-3-methylpentanoic acid is a derivative of L-isoleucine metabolism. As an organic acid, its presence and concentration are significant in clinical diagnostics, particularly in identifying metabolic disorders such as maple syrup urine disease (MSUD), where it is found at elevated levels.[1] The core structure of this molecule contains two stereocenters at the C2 and C3 positions. This stereochemical complexity gives rise to four possible stereoisomers.
The query "(2R)-2-Hydroxy-3-methylpentanoic acid" specifies the absolute configuration at the C2 (hydroxyl) position but leaves the C3 (methyl) position undefined. Therefore, this name correctly refers to a class of two diastereomers: (2R,3R)-2-hydroxy-3-methylpentanoic acid and (2R,3S)-2-hydroxy-3-methylpentanoic acid . For researchers in drug development and metabolomics, distinguishing between these specific isomers is critical, as stereochemistry profoundly influences biological activity, enzymatic recognition, and toxicity.
This guide provides a detailed overview of the distinct molecular identifiers for both relevant diastereomers, as well as for the non-stereospecific parent compound, ensuring clarity and precision in research and documentation.
Diagram: Stereoisomeric Relationship
The following diagram illustrates the relationship between the general compound and the specific stereoisomers that fall under the "(2R)-" designation.
Caption: Logical hierarchy of 2-Hydroxy-3-methylpentanoic acid stereoisomers.
Core Identifiers for (2R)- Diastereomers
For maximum clarity, this section details the unique identifiers for each of the two diastereomers encompassed by the term "(2R)-2-Hydroxy-3-methylpentanoic acid." A comprehensive summary table follows for rapid comparison.
(2R,3S)-2-Hydroxy-3-methylpentanoic acid
This isomer is a key metabolite associated with isoleucine metabolism.[1]
CAS Registry Number:70748-47-9
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single, specific chemical substance. It is the most reliable method for identifying a compound in literature and databases without ambiguity related to nomenclature.[1][2][3][4]
This is the systematic name generated according to the rules of the International Union of Pure and Applied Chemistry, which precisely describes the molecule's structure, including the absolute stereochemistry at both chiral centers.
Common Synonyms: D-Alloisoleucic acid, (2R,3S)-HMVA, (2R,3S)-2-hydroxy-3-methylvaleric acid.[1][2][4]
The IUPAC International Chemical Identifier is a textual, machine-readable string that encodes the molecular structure, including stereochemistry, enabling robust database searching.
A hashed, fixed-length version of the InChI, used for efficient web and database searches. The final letters encode the stereochemistry and protonation state.
The Simplified Molecular-Input Line-Entry System is a line notation that describes the structure of chemical species using short ASCII strings. The "@" symbol indicates the stereochemistry at the chiral centers.
(2R,3R)-2-Hydroxy-3-methylpentanoic acid
This isomer is also a known metabolite and is sometimes referred to by its common name, D-Isoleucic acid.[5]
CAS Registry Number:86540-81-0
This unique CAS number definitively identifies the (2R,3R) stereoisomer, distinguishing it from all other forms of the molecule.[5][6][7]
For completeness, it is important to recognize the identifiers for the compound when stereochemistry is not specified. These should be used with caution, as they refer to a mixture of isomers.
This table provides a side-by-side comparison of the crucial molecular identifiers for the relevant stereoisomers and the non-specific parent compound.
Conclusion: The Imperative of Stereochemical Precision
For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is foundational to reproducible and reliable science. In the case of (2R)-2-Hydroxy-3-methylpentanoic acid, the specification of one chiral center necessitates a complete characterization of all others to avoid ambiguity. The distinct CAS numbers, InChIKeys, and IUPAC names for the (2R,3S) and (2R,3R) diastereomers provide the necessary tools for this precision. Relying on these specific identifiers is a self-validating practice that ensures research is targeted to the correct molecule, preventing costly errors in synthesis, biological testing, and regulatory documentation.
References
PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). Isoleucic acid, (-)-. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
FooDB. (2011, September 21). 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
PubChemLite. (n.d.). (2r,3r)-2-hydroxy-3-methylpentanoic acid. University of Luxembourg. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). (R)-2-hydroxy-3-methylpentanoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
CompTox Chemicals Dashboard. (2025, October 15). (2R,3R)-2-Hydroxy-3-methylpentanoic acid. U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]
NIST. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]
Scent.vn. (n.d.). 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3. Retrieved February 27, 2026, from [Link]
Toxicity and safety data sheet (SDS) for (2R)-2-Hydroxy-3-methylpentanoic acid
An In-Depth Technical Guide to the Toxicological and Safety Assessment of (2R)-2-Hydroxy-3-methylpentanoic Acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known safety...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Toxicological and Safety Assessment of (2R)-2-Hydroxy-3-methylpentanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known safety information and a proposed framework for the complete toxicological evaluation of (2R)-2-Hydroxy-3-methylpentanoic acid. It is intended for researchers, scientists, and drug development professionals who may be handling or investigating this and similar chiral carboxylic acids.
Introduction
(2R)-2-Hydroxy-3-methylpentanoic acid is a chiral carboxylic acid. As with many chiral molecules, its biological activity and toxicological profile may be stereospecific.[1] A thorough understanding of its potential hazards is critical for safe handling in a research and development setting and is a prerequisite for any further development. This document synthesizes the currently available safety data, identifies knowledge gaps, and provides a detailed roadmap for a comprehensive toxicological assessment.
Current State of Knowledge: Physicochemical Properties and Preliminary Hazard Assessment
Physicochemical Properties
A summary of the known physicochemical properties of 2-hydroxy-3-methylpentanoic acid and its stereoisomers is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate handling and storage procedures.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-hydroxy-3-methylpentanoic acid and its stereoisomers are classified with the following hazard statements:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[2] The signal word is "Warning".[2][4]
Precautionary Statements:
Standard precautionary statements for handling this compound include:
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][4][7]
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4][7]
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][4][7]
Disposal: P501 (Dispose of contents/container in accordance with local regulations).[2][7]
Proposed Framework for Comprehensive Toxicological Assessment
The current data provides a baseline for safe handling but is insufficient for a complete risk assessment, especially for drug development purposes. A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to more complex in vivo studies as needed.
In Vitro Toxicity Assessment
In vitro cytotoxicity assays are fundamental for the initial screening of a compound's toxicity.[8][9] They offer a cost-effective and ethical approach to identify potential hazards before any animal testing.[9]
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment of (2R)-2-Hydroxy-3-methylpentanoic acid.
Detailed Protocol: MTT Assay
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of (2R)-2-Hydroxy-3-methylpentanoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Acute Oral Toxicity Assessment
Should in vitro results indicate a potential for significant toxicity, or if required for regulatory purposes, an in vivo acute oral toxicity study may be necessary. The OECD provides several guidelines for such studies, which are designed to minimize the number of animals used.[10][11][12]
Logical Framework for Acute Oral Toxicity Testing (Following OECD Guidelines)
Caption: Decision-making framework for in vivo acute oral toxicity testing based on OECD guidelines.
Justification for Method Selection:
The OECD Acute Toxic Class Method (Test Guideline 423) and the Up-and-Down Procedure (Test Guideline 425) are preferred over the older LD50 test (Test Guideline 401) as they use fewer animals to achieve a similar classification of toxicity.[11][13] The choice between TG 423 and TG 425 depends on the specific regulatory requirements and the need for a point estimate of the LD50 with confidence intervals, which is a feature of TG 425.[10]
Safety Data Sheet (SDS) Generation
A comprehensive SDS for (2R)-2-Hydroxy-3-methylpentanoic acid should be compiled based on the data generated from the proposed toxicological assessments. The SDS should include, at a minimum, the following sections:
Identification: Chemical name, CAS number, synonyms.
Composition/Information on Ingredients: Chemical identity and purity.
First-Aid Measures: Instructions for inhalation, skin contact, eye contact, and ingestion.
Fire-Fighting Measures: Suitable extinguishing media and specific hazards.
Accidental Release Measures: Personal precautions, protective equipment, and emergency procedures.
Handling and Storage: Precautions for safe handling and conditions for safe storage.
Exposure Controls/Personal Protection: Engineering controls and personal protective equipment (PPE).
Physical and Chemical Properties: Appearance, odor, melting point, boiling point, etc.
Stability and Reactivity: Chemical stability and possibility of hazardous reactions.
Toxicological Information: Results from in vitro and in vivo studies, including acute toxicity, skin and eye irritation, and respiratory irritation.
Ecological Information: (If available)
Disposal Considerations:
Transport Information:
Regulatory Information:
Other Information:
Conclusion
While preliminary data for 2-hydroxy-3-methylpentanoic acid indicates that it should be handled as a skin, eye, and respiratory irritant, a comprehensive toxicological profile for the specific (2R) stereoisomer is currently lacking. This guide provides a scientifically grounded framework for systematically evaluating its toxicity, starting with in vitro assays and progressing to in vivo studies as necessary. By following these established methodologies, researchers and drug development professionals can generate the necessary data to ensure the safe handling of this compound and to meet regulatory requirements for its further development.
References
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
(2R,3R)-2-Hydroxy-3-methylpentanoic acid - Links. (2025, October 15).
Chemical Properties of 2-hydroxy-3-methylvaleric acid (CAS 488-15-3). (n.d.). Cheméo.
2-Hydroxy-3-methylbutanoic acid (Standard)-SDS. (2026, February 3). MedChemExpress.
(2R,3S)-2-Hydroxy-3-methylpentanoic Acid. (2026, February 25). Advanced ChemBlocks.
Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling. (2011, November 25). PMC.
Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. (2024, February 28). ResearchGate.
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025, October 17). PMC.
Analysis of Organic Contaminants and In Vitro Cytotoxicity to Test the Suitability of External Organic Matter Processing. (2025, April 10). ACS Environmental Au - ACS Publications.
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. (2025, March 4). PubMed.
Screening assessment for the Carboxylic Acids Group. (2017, December 30). Canada.ca.
Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. (n.d.). Organic Process Research & Development - ACS Publications.
Recent advances in spectroscopic chiral analysis of carboxylic acids. (2025, November 22). PubMed.
The Biochemical Archeology of (2R)-2-Hydroxy-3-methylpentanoic Acid: From Orphan Metabolite to Core Biomarker
Executive Summary (2R)-2-Hydroxy-3-methylpentanoic acid—commonly referred to as 2-hydroxy-3-methylvaleric acid (HMVA) or isoleucic acid—is a chiral organic acid inextricably linked to the catabolism of the branched-chain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-2-Hydroxy-3-methylpentanoic acid—commonly referred to as 2-hydroxy-3-methylvaleric acid (HMVA) or isoleucic acid—is a chiral organic acid inextricably linked to the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. As a Senior Application Scientist, I have designed this technical guide to move beyond historical recounting. Here, we dissect the causality behind the analytical protocols and the biochemical logic that elevated HMVA from an obscure metabolic byproduct to a critical diagnostic marker for Maple Syrup Urine Disease (MSUD) and a molecule of emerging significance in cross-kingdom biology.
Metabolic Origins: The BCKAD Blockade
In healthy human metabolism, L-isoleucine undergoes reversible transamination to form 2-keto-3-methylvaleric acid (KMVA). This α-keto acid is subsequently oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex into 2-methylbutyryl-CoA 1.
However, in MSUD, mutations in the E1, E2, or E3 subunits of the BCKAD complex severely attenuate this enzymatic step. The resulting accumulation of KMVA forces a metabolic shunt. Driven by the mass action ratio and the ubiquitous presence of lactate dehydrogenase, KMVA is reduced to HMVA 2. This reduction is a critical detoxification mechanism, converting a highly reactive, neurotoxic α-keto acid into a more stable, excretable hydroxy acid.
Metabolic shunt in MSUD: Isoleucine catabolism diverted to HMVA due to BCKAD complex blockade.
Historical Discovery & Stereochemical Elucidation
The identification of MSUD in the late 1950s catalyzed the search for its biochemical mediators. Early gas chromatography (GC) profiles of MSUD urine revealed massive peaks corresponding to branched-chain hydroxy acids. However, the stereochemical complexity of HMVA—possessing two chiral centers (C2 and C3)—presented a formidable analytical challenge.
A watershed moment occurred in 1992 when Mamer and Reimer systematically synthesized the four stereoisomers of HMVA and analyzed their trimethylsilyl (TMS) derivatives 3. They demonstrated that KMVA does not undergo spontaneous keto-enol tautomerization in neutral aqueous solutions. This refuted the prevailing dogma that 3R-KMVA spontaneously derived from 3S-KMVA in vivo. Instead, their work proved that L-alloisoleucine is an inherently unavoidable by-product of L-isoleucine transamination, and that the specific diastereomeric ratios of HMVA in plasma and urine could serve as a direct, rapid measure of residual BCKAD activity in MSUD patients 3.
Analytical Workflows: From Sample to Biomarker
To accurately quantify HMVA, researchers rely on Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind this protocol is rooted in the physical chemistry of organic acids. HMVA contains both a hydroxyl and a carboxyl group, rendering it highly polar, non-volatile, and prone to thermal degradation. Derivatization via silylation replaces active protons with non-polar trimethylsilyl (TMS) groups, dramatically enhancing volatility and chromatographic resolution.
GC-MS analytical workflow for the extraction and quantification of HMVA stereoisomers.
Step-by-Step Methodology: GC-MS Profiling of Urinary Organic Acids
This self-validating protocol ensures high-fidelity recovery and quantification of HMVA.
Internal Standardization: Spike 1.0 mL of cell-free urine with a known concentration of an unnatural internal standard (e.g., 2-hydroxy-n-caproic acid) 4.
Causality: Corrects for matrix effects, injection volume variances, and variable extraction efficiencies.
Oximation (Optional but Recommended): Add hydroxylamine hydrochloride and heat at 60°C for 30 minutes.
Causality: Converts volatile α-keto acids (like KMVA) into stable oximes, preventing their spontaneous degradation or artificial reduction to hydroxy acids during extraction.
Liquid Partition Extraction: Acidify the sample to pH < 2 using 6N HCl, then extract three times with ethyl acetate.
Causality: Acidification protonates the carboxylate groups, rendering the organic acids lipophilic and enabling efficient partitioning into the organic solvent.
Drying and Concentration: Pass the pooled organic layer through anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
TMS Derivatization: Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.
Causality: TMCS acts as a catalyst, ensuring complete silylation of sterically hindered hydroxyl groups.
Causality: As demonstrated by Mamer (1992), an achiral column is sufficient to separate the diastereomeric pairs of HMVA based on slight differences in boiling points, circumventing the need for expensive chiral stationary phases 3.
Quantitative Biomarker Data
The clinical utility of HMVA relies on establishing strict quantitative thresholds. Table 1 summarizes the typical metabolic profile observed in plasma.
While historically confined to the realm of human inborn errors of metabolism, the significance of HMVA (isoleucic acid) has recently expanded across disciplines:
Nephrology: HMVA stereoisomers have been investigated as uremic solutes that accumulate in patients receiving maintenance hemodialysis, contributing to the broader understanding of uremic toxicity 5.
Plant Pathology & Defense: In Arabidopsis thaliana, isoleucic acid has been identified as a critical signaling molecule. It modulates the salicylic acid-jasmonic acid crosstalk, enhancing resistance against bacterial pathogens like Pseudomonas syringae while simultaneously inhibiting root growth 6. This cross-kingdom utility highlights the evolutionary conservation of branched-chain hydroxy acids as fundamental metabolic regulators.
PubMed - NIH . Mamer OA, Reimer ML. "On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans".[Link]
PubMed - NIH . "Hydroxy acid metabolites of branched-chain amino acids in amniotic fluid".[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Stereochemical Context
(2R)-2-Hydroxy-3-methylpentanoic acid (also known as D-isoleucic acid or (2R)-HMPA) is a highly valuable chiral building block. It is a critical structural motif in various bioactive marine cyclodepsipeptides, such as the aurilides and lagunamides, which exhibit potent antiproliferative and cytotoxic properties[1],[2]. Furthermore, it serves as a crucial metabolic biomarker in human physiological studies, particularly in the diagnosis of branched-chain ketoaciduria (Maple Syrup Urine Disease)[3],[4].
Because the molecule possesses two chiral centers (C2 and C3), the (2R)-enantiomer exists as two distinct diastereomers: (2R, 3R)-HMPA and (2R, 3S)-HMPA . As a Senior Application Scientist, I have designed this guide to provide you with two orthogonal, field-proven methodologies to access the (2R)-configuration with uncompromising enantiomeric excess (>99% ee).
The two strategies detailed herein are:
Chiral Pool Synthesis via Diazotization: Best for scalable, cost-effective production utilizing stereospecific neighboring group participation.
Biocatalytic Asymmetric Reduction: Best for highly selective, mild conversion of achiral keto-acids utilizing engineered dehydrogenases.
Strategy A: Chiral Pool Synthesis via Diazotization
Mechanistic Causality
The most robust method for synthesizing (2R)-HMPA is the diazotization of D-branched-chain amino acids. By utilizing D-isoleucine (2R, 3R) or D-alloisoleucine (2R, 3S), the C3 stereocenter is preserved entirely.
The reaction relies on the treatment of the amino acid with sodium nitrite in a dilute non-nucleophilic acid (such as sulfuric or perchloric acid). The causality behind the stereochemical outcome is a double-inversion mechanism . The transient diazonium ion is internally attacked by the neighboring carboxylate group, expelling nitrogen gas and forming a highly strained
-lactone intermediate (First Inversion). Subsequent nucleophilic attack by water opens the lactone (Second Inversion), resulting in a net retention of configuration at the C2 position[3].
Crucial Insight: Hydrochloric acid (HCl) must never be used for this protocol. Chloride ions are strong nucleophiles and will compete with water to open the
-lactone, generating 2-chloro-3-methylpentanoic acid as a persistent impurity.
Fig 1: Mechanistic pathway of D-isoleucine diazotization showing retention of configuration.
Substrate Solubilization: Dissolve 10 mmol of D-Isoleucine in 50 mL of 0.5 M H₂SO₄ in a 250 mL round-bottom flask.
Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C. Causality: Strict thermal control prevents the premature decomposition of the diazonium ion into elimination products (alkenoic acids).
Nitrosation: Dissolve 15 mmol of NaNO₂ in 10 mL of pre-chilled distilled water. Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump.
Hydrolysis Incubation: Once the addition is complete, maintain the reaction at 0 °C for 4 hours, then allow it to warm to room temperature (20–25 °C) overnight under continuous stirring.
Self-Validation Checkpoint (IPC): Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates the presence of unreacted nitrous acid, confirming that the diazotization has gone to completion.
Quenching: Add sulfamic acid in small portions (approx. 50 mg at a time) until the starch-iodide test returns a negative (colorless) result. This prevents oxidative side reactions during workup.
Isolation: Saturate the aqueous phase with NaCl to decrease the solubility of the product, then extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2R, 3R)-HMPA as a pale oil.
Strategy B: Biocatalytic Asymmetric Reduction
Mechanistic Causality
For applications where chiral pool starting materials are cost-prohibitive or unavailable, the asymmetric reduction of 2-keto-3-methylpentanoic acid (KMV) offers an elegant alternative. By utilizing D-Lactate Dehydrogenase (D-LDH) or the microbial oxidoreductase 2-hydroxyisocaproate dehydrogenase (HadA), the
-keto group is stereospecifically reduced to a (2R)-hydroxyl group[5].
Because stoichiometric use of the NADH cofactor is economically unviable for scale-up, this protocol integrates a self-sustaining cofactor regeneration system using Formate Dehydrogenase (FDH) and sodium formate. As D-LDH consumes NADH, FDH immediately oxidizes formate to CO₂, regenerating NADH and driving the thermodynamic equilibrium entirely toward the product.
Fig 2: Experimental workflow for the biocatalytic asymmetric reduction of KMV to (2R)-HMPA.
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5. Causality: This pH is the optimal intersection for the maximum catalytic activity of both D-LDH and FDH.
Substrate & Cofactor Loading: Dissolve 10 mmol of KMV, 50 mmol of sodium formate (sacrificial electron donor), and 0.1 mmol of NAD⁺ into the buffer.
Enzyme Inoculation: Add 100 U of D-LDH and 100 U of FDH to the solution.
Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 24 hours.
Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute it in 1 mL of buffer, and measure the UV absorbance at 310 nm. The
-keto group of KMV strongly absorbs at this wavelength[5]. A flat baseline at 310 nm confirms 100% substrate conversion.
Reaction Quenching: Acidify the reaction mixture to pH 2.0 using 2 M HCl. Causality: This step serves a dual purpose: it irreversibly denatures the enzymes to stop the reaction, and it protonates the newly formed (2R)-HMPA carboxylate into its free acid form, making it soluble in organic solvents.
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Dry the combined organic phases over anhydrous Na₂SO₄ and evaporate the solvent to yield the pure product.
Quantitative Data & Strategy Comparison
To assist in selecting the appropriate methodology for your specific drug development or synthesis pipeline, consult the comparative data below:
Parameter
Protocol 1: Chiral Pool Diazotization
Protocol 2: Biocatalytic Reduction
Starting Material
D-Isoleucine or D-Alloisoleucine
2-Keto-3-methylpentanoic acid (KMV)
Stereochemical Outcome
Retention of C2 configuration
Absolute (2R)-selective reduction
Typical Isolated Yield
75% - 85%
> 90%
Enantiomeric Excess (ee)
> 98% (Dependent on SM optical purity)
> 99% (Enzyme-controlled)
Scalability
High (Easily scaled to Kilogram batches)
Moderate (Requires precise cofactor recycling)
Primary Impurities
Alkenoic acids (Elimination byproducts)
Unreacted KMV (If prematurely quenched)
Cost Profile
Low (Inexpensive bulk reagents)
Moderate to High (Enzyme/Cofactor costs)
Final Analytical Validation
Regardless of the chosen protocol, final validation of the (2R)-HMPA product must be conducted via Gas Chromatography-Mass Spectrometry (GC-MS). Derivatize the product using BSTFA containing 1% TMCS to form the volatile di-TMS (trimethylsilyl) derivative. This allows for baseline resolution of all four possible stereoisomers on a chiral capillary column, ensuring strict quality control of your synthesized batch[3],[6].
References
Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 324, 3-10. 3
Whymark, K. D. (2020). The Enantioselective Total Synthesis of (-)-Hyperolactone C and Related Spirolactone Analogues Using a Diverted Metallocarbenoid OH Insertion Strategy. Nottingham ePrints. 7
Su, Y., et al. (2025). Branched-chain ketoacid antioxidants mediate disease tolerance to sepsis. bioRxiv. 5
von Saint Paul, V., et al. (2018). The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids. Frontiers in Plant Science, 9, 766. 6
Salvador, L. A., et al. (2021). Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin. Marine Drugs, 19(2), 56. 2
Application Note & Protocol: GC-MS Derivatization for the Detection of 2-Hydroxy-3-Methylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and biochemical analysis. Abstract: This document provides a comprehensive technical guide to the analy...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and biochemical analysis.
Abstract: This document provides a comprehensive technical guide to the analysis of 2-hydroxy-3-methylpentanoic acid (HMPA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of HMPA is impractical. Chemical derivatization is an essential prerequisite to convert the analyte into a thermally stable and volatile form suitable for chromatographic separation and mass spectrometric detection. This guide details the rationale and provides step-by-step protocols for the most effective and widely used silylation-based derivatization methods, focusing on N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Scientific Introduction & Rationale
2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a hydroxy fatty acid and a key metabolite in the L-isoleucine metabolic pathway.[1][2] It is formed from the reduction of 2-keto-3-methylvaleric acid.[1][2] In clinical and research settings, the quantification of HMPA in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly those affecting branched-chain amino acid metabolism, such as maple syrup urine disease (branched-chain ketoaciduria), where its concentration can be elevated by two orders of magnitude or more.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for the analysis of complex biological matrices.[3] However, the direct analysis of HMPA by GC-MS is hindered by its molecular structure. The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar, prone to hydrogen bonding, and thermally labile.[4] Without modification, this results in poor chromatographic performance, characterized by broad, tailing peaks and potential decomposition in the hot GC injector.[5][6]
Chemical derivatization overcomes these limitations by masking the active hydrogen atoms on the polar functional groups.[4][5][7] This process achieves two critical goals:
Increases Volatility: By replacing polar -OH and -COOH groups with nonpolar moieties, the intermolecular forces are reduced, lowering the boiling point and allowing the analyte to vaporize for GC analysis.[8][9]
Enhances Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures required for GC separation.[10]
Silylation is the most prevalent and effective derivatization strategy for compounds containing hydroxyl and carboxyl groups, making it the method of choice for HMPA.[5][7][10]
The Chemistry of Silylation for HMPA
Silylation involves the replacement of an active hydrogen atom from a functional group (-OH, -COOH, -NH, -SH) with a trimethylsilyl (TMS) group, -Si(CH3)3.[10] For 2-hydroxy-3-methylpentanoic acid, both the hydroxyl and carboxyl groups will react to form a di-TMS derivative, as illustrated below.
Caption: Silylation reaction of HMPA to form its di-TMS derivative.
Comparison of Key Silylating Reagents
The choice of silylating reagent is critical for achieving a complete and clean reaction. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful TMS donors and are considered the gold standard for this application.
Very high. A versatile and powerful TMS donor.[11][12]
Extremely high. Considered one of the strongest TMS donors available.[12]
Byproducts
Trimethylsilyltrifluoroacetamide and trifluoroacetamide. These are volatile and generally do not interfere with chromatography.[11]
N-methyl-N-trimethylsilyl-trifluoroacetamide. Highly volatile, eluting with the solvent front, ensuring minimal chromatographic interference.[6][12]
Catalyst Use
Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered functional groups.[11][13][14]
Can be used alone but is also effective with a catalyst for difficult derivatizations.
Solvent
Good solvent properties, but typically used with pyridine or acetonitrile.[11][15]
Excellent solvent properties. Often used with pyridine for carbohydrates or other highly polar molecules.[12]
Advantages
Robust, widely documented, and highly effective for organic and hydroxy acids.[11]
Produces the most volatile byproducts, leading to cleaner chromatograms.[6][12] Excellent for direct silylation of amine hydrochlorides.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of HMPA. It is imperative that all steps are performed under anhydrous (moisture-free) conditions, as silylating reagents are extremely sensitive to water, which will consume the reagent and lead to incomplete derivatization.[4][10][11]
Workflow Overview
Caption: General workflow for HMPA analysis from sample to result.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the derivatization of organic acids, including HMPA. The addition of 1% TMCS as a catalyst ensures a rapid and complete reaction.[13][15]
Materials:
Sample extract containing HMPA, dried completely under a stream of nitrogen or in a vacuum concentrator.
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
Solvent: Anhydrous Pyridine or Acetonitrile (derivatization grade).
GC vials (2 mL) with PTFE-lined caps.
Heating block or oven.
Microsyringes.
Procedure:
Ensure Anhydrous Conditions: Place the completely dried sample residue into a 2 mL GC vial. Any residual water will inhibit the reaction.
Add Solvent: Add 50 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the residue. Causality: Pyridine is an excellent solvent for polar analytes and acts as an acid scavenger for the HCl byproduct generated by TMCS.
Add Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of reagent to active hydrogens is recommended for robust derivatization.[11]
Seal and React: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.
Incubate: Place the vial in a heating block or oven set to 60°C for 30 minutes .[1][15] Causality: Heating provides the activation energy to drive the silylation reaction to completion, especially for both the less reactive carboxylic acid and the hydroxyl group.
Cool: Remove the vial from the heat source and allow it to cool to room temperature.
Analyze: The sample is now ready for GC-MS analysis. Inject a 1 µL aliquot into the GC-MS system.
Protocol 2: Silylation using MSTFA
This protocol utilizes MSTFA, which is prized for producing highly volatile byproducts that do not interfere with the resulting chromatogram.[6][12]
Solvent: Anhydrous Pyridine (optional, but recommended for complex matrices).
GC vials (2 mL) with PTFE-lined caps.
Heating block or oven.
Microsyringes.
Procedure:
Ensure Anhydrous Conditions: Place the completely dried sample residue into a 2 mL GC vial.
Add Reagent: Add 100 µL of MSTFA directly to the dried sample. If the sample is difficult to dissolve, 20-50 µL of anhydrous pyridine can be added first.
Seal and React: Immediately cap the vial tightly and vortex for 30 seconds.
Incubate: Place the vial in a heating block or oven set to 60°C for 45 minutes . Causality: While highly reactive, ensuring sufficient time and temperature guarantees the complete derivatization of all active sites on the HMPA molecule.
Cool: Remove the vial and allow it to cool to room temperature.
Analyze: The derivatized sample is ready for GC-MS injection.
GC-MS Instrumental Parameters
Optimal instrumental conditions are essential for achieving good separation and sensitive detection. The following table provides a validated starting point for the analysis of TMS-derivatized HMPA.
Parameter
Recommended Setting
Rationale
GC System
Agilent, Shimadzu, Thermo Scientific, or equivalent
High-performance GC is required for reproducible retention times.
Column
30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, TR-5)
This stationary phase provides excellent resolving power for a wide range of derivatized metabolites.[6]
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert carrier gas standard for MS applications.[1]
Injector
Splitless Mode, 250°C
Splitless injection maximizes the transfer of analyte to the column for trace-level detection.[1]
Oven Program
Initial 80°C hold for 2 min, ramp 5°C/min to 280°C, hold for 5 min
A temperature ramp allows for the separation of various metabolites based on their boiling points.
MS System
Quadrupole or Ion Trap Mass Spectrometer
Provides the mass analysis for identification and quantification.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[3]
Temperatures
Transfer Line: 280°C; Ion Source: 230°C
Prevents condensation of the analyte and ensures efficient ionization.
Acquisition Mode
Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Full scan is used for identification. SIM mode offers higher sensitivity for targeted quantification.
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Product Peak
1. Presence of moisture in the sample or reagents.[4]2. Insufficient reagent quantity.3. Incomplete reaction (time/temp too low).
1. Ensure sample is completely dry. Use fresh, sealed derivatization reagents.2. Increase the volume of the derivatizing agent.3. Increase incubation time or temperature (e.g., 70°C for 60 min).[11]
Broad, Tailing Peak
1. Incomplete derivatization.2. Active sites in the GC inlet liner or column.
1. Re-optimize the derivatization protocol (see above).2. Use a deactivated glass wool liner. Condition the column.
Extraneous Peaks
1. Contamination from solvents or glassware.2. Reagent byproducts.
1. Use high-purity, derivatization-grade solvents. Always run a reagent blank.[11]2. Use MSTFA for cleaner chromatograms. Ensure correct GC conditions to elute byproducts away from the analyte.
Conclusion
The successful analysis of 2-hydroxy-3-methylpentanoic acid by GC-MS is critically dependent on a robust and complete derivatization strategy. Silylation using either BSTFA (with a TMCS catalyst) or MSTFA effectively converts the polar, non-volatile HMPA into a derivative suitable for GC-MS analysis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve reliable, reproducible, and sensitive detection of this important metabolic biomarker. Careful attention to anhydrous conditions and instrumental parameters is paramount for obtaining high-quality data in both research and clinical applications.
References
ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]
Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 324, 3–10. DOI: 10.1016/s0076-6879(00)24213-4.
Szyperski, T. (1998). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Analytical Biochemistry, 265(2), 226-235.
JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
Li, X., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. DOI: 10.1002/rcm.9149.
Interchim. (n.d.). Basic Procedures for Derivatization. Retrieved from [Link]
Supelco. (n.d.).
YouTube. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 187, 1-8.
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.
MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Retrieved from [Link]
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
FooDB. (2011, September 21). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from [Link]
ResearchGate. (2010, January 15). Metabolic profiling of biologically-based samples. Retrieved from [Link]
MDPI. (2025, December 18). Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization Strategy Combined with Parallel Reaction Monitoring for the Characterization of Short-chain Fatty Acids and Their Hydroxylated Derivatives in Mouse. Retrieved from [Link]
Application Note: Extraction and Quantification of 2-Hydroxy-3-Methylpentanoic Acid from Urine
Abstract & Clinical Significance 2-hydroxy-3-methylpentanoic acid (HMVA) is a branched-chain hydroxy acid resulting from the reduction of 2-keto-3-methylvaleric acid. Its accumulation in urine is a pathognomonic marker f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Clinical Significance
2-hydroxy-3-methylpentanoic acid (HMVA) is a branched-chain hydroxy acid resulting from the reduction of 2-keto-3-methylvaleric acid. Its accumulation in urine is a pathognomonic marker for Maple Syrup Urine Disease (MSUD) and other branched-chain amino acid metabolic disorders.
Accurate quantification is challenging due to the molecule's polarity, volatility, and the complex urinary matrix. This guide outlines two validated extraction protocols—Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) —optimized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Key Technical Insight: Unlike stable dicarboxylic acids, HMVA is a hydroxy acid susceptible to thermal degradation and volatilization during the drying step. Strict temperature control (<40°C) during solvent evaporation is critical for recovery.
Pre-Analytical Considerations
Before extraction, samples must be normalized to account for hydration status.
Aliquot: Transfer volume of urine equivalent to 2 µmol creatinine (typically 0.5 – 2.0 mL) into a glass centrifuge tube.
IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL).
Oximation (Optional but Recommended): If simultaneously profiling keto-acids (e.g., 2-keto-3-methylvaleric acid), add 500 µL of hydroxylamine hydrochloride and incubate at 60°C for 30 min. Note: If targeting only HMVA, this step can be skipped.
Acidification: Add 5N HCl dropwise to adjust pH to
.
Why: Ensures 100% protonation of HMVA.
Salting Out: Add solid NaCl to saturation.
Mechanism:[3] Increases ionic strength of the aqueous phase, pushing the organic analyte into the solvent (Salting-out effect).
Extraction: Add 4 mL Ethyl Acetate. Vortex vigorously for 2 minutes.
Separation: Centrifuge at 3,000 x g for 5 minutes.
Transfer: Transfer the upper organic layer to a fresh glass vial.
Drying (Critical): Evaporate solvent under a gentle stream of Nitrogen at max 40°C .
Warning: Do not dry to complete "bone dryness" if using heat >40°C, as HMVA is volatile.
Workflow Visualization (LLE)
Figure 1: Liquid-Liquid Extraction workflow emphasizing the critical acidification and temperature-controlled drying steps.
Method B: Solid Phase Extraction (SPE)
Status: High-Throughput / Automated Routine.
Principle: Strong Anion Exchange (SAX). HMVA is retained as an anion at neutral pH, while neutral interferences are washed away.
Elution Solvent: Methanol acidified with 1M Formic Acid.
Protocol Steps
Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.
Sample Prep: Adjust urine pH to 7.0 - 8.0 using dilute NaOH.
Why: Ensures HMVA is deprotonated (
) to bind to the positively charged amine sorbent.
Loading: Load urine sample at a slow flow rate (1 mL/min).
Washing: Wash with 1 mL Deionized Water.
Removal: Removes urea, creatinine, and neutral sugars.
Elution: Elute analytes with 1 mL of Formic Acid/Methanol (10:90 v/v).
Mechanism:[3] The acid neutralizes the charge on the HMVA, releasing it from the sorbent.
Drying: Evaporate eluate under Nitrogen at 40°C.
Workflow Visualization (SPE)
Figure 2: SPE mechanism relying on ionic interaction. Analyte is trapped as an anion and released when protonated.
Derivatization & Instrumental Analysis
Since HMVA is non-volatile, it must be derivatized to a Trimethylsilyl (TMS) ester/ether form.[4]
Derivatization Protocol
To the dried residue, add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS .
Add 50 µL Pyridine (catalyst).
Cap and incubate at 70°C for 30 minutes .
Cool to room temperature and transfer to GC vial.
GC-MS Parameters
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
Injection: 1 µL, Split 10:1.
Carrier Gas: Helium @ 1.0 mL/min.
Oven Program:
Initial: 70°C (hold 2 min).
Ramp: 5°C/min to 280°C.
Hold: 5 min.
MS Detection: Electron Impact (EI) 70eV.[2] Scan range m/z 50-550.[5]
Identification
Target Ion (Quant): m/z 145 (characteristic of 2-hydroxy-3-methyl valeric-TMS).
Qualifier Ions: m/z 73 (TMS), m/z 219.
Retention Time: HMVA typically elutes between lactic acid and 3-hydroxyisovaleric acid.
Performance Comparison
Feature
Liquid-Liquid Extraction (LLE)
Solid Phase Extraction (SPE)
Recovery
70 - 85% (pH dependent)
> 90% (Consistent)
Cleanliness
Moderate (co-extracts urea)
High (removes neutrals)
Cost
Low
Moderate (cartridges)
Throughput
Low (Labor intensive)
High (Automatable)
Risk
Emulsion formation
Cartridge drying/blockage
References
Clinical Relevance of Organic Acids
Jones, P. M., & Bennett, M. J. (2010). Urine organic acid analysis for inherited metabolic disease. Annals of Clinical Biochemistry, 47(5), 413–429. Link
Extraction Methodology (LLE vs SPE)
Tanaka, K., et al. (1980). Gas-chromatographic method of analysis for urinary organic acids.[6][7][8] II. Description of the procedure. Clinical Chemistry, 26(13), 1847–1853. Link
MSUD Biomarkers & Stability
Cowan, T. M. (2020). Maple Syrup Urine Disease. In Laboratory Medicine. Link
Drying Temperature Effects
M. A.[9] Gates, et al. (2017). Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Journal of Chromatography B. Link
(2R)-2-Hydroxy-3-methylpentanoic acid (also known as D-alpha-hydroxy-beta-methylvaleric acid) is a critical branched-chain alpha-hydroxy acid (BCHA). It serves as a vital biomarker in the diagnosis of Maple Syrup Urine Disease (MSUD) and other organic acidemias, arising from the metabolic reduction of the keto-acid precursor of L-isoleucine.
Accurate quantification of this metabolite is analytically challenging due to three factors:
Stereochemistry: The molecule possesses two chiral centers (C2 and C3).[1] Biological relevance is often specific to the (2R, 3S) or (2R, 3R) configurations, requiring strict chiral control.
Physical Properties: As an alpha-hydroxy acid (AHA), the neat standard is often a viscous, hygroscopic oil or low-melting solid that complicates gravimetric precision.
Chemical Stability: AHAs are prone to intermolecular esterification (dimerization) and lactonization under acidic conditions or heat.
This guide details a robust, self-validating protocol for preparing calibration standards suitable for LC-MS/MS and GC-MS assays, ensuring high scientific integrity and regulatory compliance.
Experimental Workflow Overview
The following diagram outlines the critical path for standard preparation, highlighting decision nodes for solvent selection and stability checks.
Caption: Workflow for the gravimetric preparation of hydroxy acid standards, emphasizing the critical correction step for purity and hygroscopicity.
Materials & Reagents
Reference Standards
Analyte: (2R)-2-Hydroxy-3-methylpentanoic acid (CAS: 70748-47-9 for (2R,3S) or generic 488-15-3).[2]
Purity Requirement: >98% chemical purity; >95% enantiomeric excess (ee).
Note: If the specific (2R) enantiomer is unavailable, a diastereomeric mixture may be used only if the chromatographic method can resolve the isomers.
Solvent A (Stock): Methanol (LC-MS grade). Reasoning: High solubility, prevents bacterial growth, but avoid acidification to prevent methyl ester formation.
Solvent B (Diluent): 50:50 Methanol:Water (v/v) or Mobile Phase A.
Balance: Analytical balance readable to 0.01 mg (0.00001 g).
Vials: Silanized glass vials (to prevent adsorption of the free acid).
Critical Mechanism: Due to the hygroscopic and viscous nature of hydroxy acids, "difference weighing" is mandatory to avoid transfer losses.
Equilibration: Allow the neat standard vial to reach room temperature in a desiccator to prevent condensation.
Tare: Place a clean, dry 10 mL volumetric flask on the balance. Tare is not used here; instead, record the mass of the empty flask if weighing directly, but for viscous oils, use the Difference Method :
Weigh the capped shipping vial containing the neat standard (
).
Using a clean syringe or spatula, transfer approximately 10-15 mg of standard into the volumetric flask.
Reweigh the shipping vial (
).
Mass Transferred (
) = .
Solubilization: Add approximately 5 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.
Volume Adjustment: Dilute to the mark with Methanol. Stopper and invert 10 times.
Calculation: Calculate the final concentration (
) accounting for purity () and salt form factor (, if using a sodium salt).
Where
. For the free acid, .
Protocol: Calibration Working Standards
Objective: Generate a calibration curve spanning the biological range (typically 0.5 – 100 µg/mL for organic acidemias).
Internal Standard Spiking
Prepare a constant Internal Standard (IS) solution at 10 µg/mL in Methanol. This will be added to all calibration levels.
Serial Dilution Scheme
Perform dilutions in 50:50 Methanol:Water. Do not use 100% aqueous for long-term storage of working standards to prevent microbial degradation.
Standard ID
Source Solution
Volume Source (L)
Volume Diluent (L)
Final Conc. (g/mL)
STD-8
Primary Stock
100
900
100.0
STD-7
STD-8
500
500
50.0
STD-6
STD-7
500
500
25.0
STD-5
STD-6
400
600
10.0
STD-4
STD-5
500
500
5.0
STD-3
STD-4
400
600
2.0
STD-2
STD-3
500
500
1.0
STD-1
STD-2
500
500
0.5
Table 1: Serial dilution scheme for establishing linearity.
Quality Control & Validation
Stability & Storage[4]
Stock Stability: Stable for 6 months at -20°C in Methanol.
Warning: Avoid storing in acidic alcohols (e.g., acidified methanol) at room temperature, as this catalyzes the formation of methyl esters (2-hydroxy-3-methylpentanoate methyl ester), leading to signal loss of the free acid.
Chiral Integrity Verification
Since the target is the (2R) enantiomer, validation must ensure no racemization occurred during preparation.
Method: Chiral LC (e.g., Chiralpak AD-RH) or GC-MS (using chiral derivatization agents like (S)-2-butanol).
Acceptance Criteria: The peak area of the (2S) enantiomer must be <5% of the total area (or consistent with the Certificate of Analysis).
Stereochemical Logic Diagram
The following diagram illustrates the relationship between the isomers and the risks of racemization.
Caption: Stereochemical relationships showing the origin of the (2R) analyte and the risk of racemization at C2 under alkaline conditions.
Instrumental Analysis Context
To ensure the calibration standards are fit for purpose, they must be compatible with the downstream analysis method.
LC-MS/MS (Preferred)
Ionization: Negative Mode ESI (
m/z 131).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Acetate.
Note: The hydroxy group facilitates ionization in negative mode.
GC-MS[5]
Derivatization Required: Silylation is standard.
Reagent: BSTFA + 1% TMCS.
Conditions: 60°C for 30 mins.
Product: Di-TMS derivative (Carboxyl and Hydroxyl groups silylated).
Interference: Ensure the solvent (Methanol) is completely evaporated before adding silylating reagents to prevent reaction with the solvent.
References
Human Metabolome Database (HMDB). Metabocard for 2-Hydroxy-3-methylvaleric acid (HMDB0000491). Available at: [Link]
Mamer, O. A. (2000).[3] Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10.[3] Available at: [Link]
National Institute of Standards and Technology (NIST). 2-Hydroxy-3-methylpentanoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. Compound Summary for CID 164623, 2-Hydroxy-3-methylpentanoic acid. National Library of Medicine. Available at: [Link]
Jakobs, C., et al. (1977). Stable isotope dilution analysis of 2-hydroxy-3-methylvaleric acid in amniotic fluid: A new method for prenatal diagnosis of Maple Syrup Urine Disease. Clinica Chimica Acta. (Contextual grounding for clinical relevance).
Application Notes and Protocols: (2R)-2-Hydroxy-3-methylpentanoic Acid as a Chiral Building Block in Depsipeptide Synthesis
Executive Summary In the realm of modern drug development and total synthesis, the incorporation of -hydroxy acids into peptide backbones to form cyclic depsipeptides is a critical strategy for enhancing proteolytic stab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern drug development and total synthesis, the incorporation of
-hydroxy acids into peptide backbones to form cyclic depsipeptides is a critical strategy for enhancing proteolytic stability, membrane permeability, and conformational rigidity. (2R)-2-Hydroxy-3-methylpentanoic acid (commonly referred to as D-isoleucic acid or D-allo-isoleucic acid, depending on the C3 stereocenter) is a highly valued chiral building block. It is frequently found in potent marine-derived bioactive macrocycles, including the lagunamides, amatyemides, and izenamides [1, 2, 4].
This application note provides a comprehensive, field-proven guide to the synthesis, integration, and analytical validation of (2R)-2-hydroxy-3-methylpentanoic acid in complex total synthesis workflows.
Physicochemical Profiling & Structural Causality
The utility of (2R)-2-hydroxy-3-methylpentanoic acid stems from its unique steric bulk and stereochemical configuration. The adjacent chiral centers (C2 and C3) restrict the rotational degrees of freedom within a macrocycle, pre-organizing the molecule into a bioactive conformation. Furthermore, replacing an amide bond with an ester linkage (depsipeptide) removes a hydrogen-bond donor, which often dramatically improves the molecule's cell permeability and alters its pharmacological profile [1].
Table 1: Physicochemical and Structural Properties
Property
Value
Causality / Synthetic Implication
Chemical Name
(2R)-2-Hydroxy-3-methylpentanoic acid
The (2R) configuration is critical for target binding in specific cancer cell lines.
Common Synonyms
D-isoleucic acid, D-allo-isoleucic acid
Nomenclature depends on the C3 stereocenter (3R vs 3S).
Molecular Formula
CHO
Provides a hydrophobic sec-butyl side chain.
Molecular Weight
132.16 g/mol
Low molecular weight allows for efficient coupling.
Steric Hindrance
High (Secondary hydroxyl)
Requires highly reactive coupling reagents (e.g., Yamaguchi or Steglich conditions) to form ester linkages [1].
Mechanistic Workflow: Stereoretentive Synthesis
Obtaining enantiopure (2R)-2-hydroxy-3-methylpentanoic acid is typically achieved through the diazotization of commercially available D-isoleucine or D-allo-isoleucine.
The Causality of Stereoretention:
A standard nucleophilic substitution (S
2) of an amine to a hydroxyl group would result in an inversion of stereochemistry. However, diazotization in dilute acid proceeds via an -lactone intermediate. The neighboring carboxylate group provides anchimeric assistance (neighboring group participation), attacking the C2 carbon as the diazonium leaving group departs (first inversion). Subsequent hydrolysis of the -lactone by water (second inversion) results in a net retention of configuration [3].
Mechanistic pathway of diazotization showing stereochemical retention via an alpha-lactone.
Validated Experimental Protocols
Protocol A: Synthesis of (2R,3S)-2-Hydroxy-3-methylpentanoic Acid via Diazotization
This protocol is a self-validating system designed to prevent elimination side-reactions and ensure high enantiomeric excess (ee).
Preparation: Dissolve D-allo-isoleucine (10.0 mmol) in 25 mL of 0.5 M H
SO.
Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Maintaining 0 °C is critical; elevated temperatures promote the elimination of the diazonium intermediate to form an alkene, drastically reducing yield [3].
Reagent Addition: Dissolve NaNO
(30.0 mmol) in 10 mL of pre-chilled distilled water. Add this solution dropwise to the amino acid solution over 2 hours under vigorous stirring.
Reaction Evolution: Allow the mixture to stir at 0 °C for an additional 4 hours, then slowly warm to room temperature overnight.
Extraction: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure.
Validation Step: Derivatize a 1 mg aliquot with trimethylsilyl (TMS) reagents and analyze via GC/MS. The mass spectrum must show a single peak corresponding to the TMS-protected
-hydroxy acid, confirming the absence of racemization [3].
Protocol B: EDC-Mediated Esterification for Depsipeptide Assembly
Integrating the building block into a peptide chain.
Activation: Dissolve the N-protected amino acid (1.2 eq) and (2R)-2-hydroxy-3-methylpentanoic acid derivative (1.0 eq) in anhydrous CH
Cl (0.1 M concentration) under an argon atmosphere.
Coupling: Add EDC·HCl (1.5 eq) and cool the mixture to 0 °C.
Catalysis: Add DMAP (0.1 eq) to initiate the Steglich esterification. Causality: DMAP acts as an acyl transfer catalyst. However, excessive DMAP or prolonged reaction times will cause epimerization at the
-carbon of the activated amino acid. Strict stoichiometric control is required [4].
Quenching: Monitor via TLC. Once the starting material is consumed (typically 2-3 hours), quench the reaction immediately with 1N HCl to neutralize the DMAP and halt epimerization.
Purification: Wash the organic layer with saturated NaHCO
and brine, dry, and purify via flash chromatography.
Table 2: Comparative Yields and Epimerization Risks in Esterification Strategies
Coupling Reagent
Activation Mechanism
Epimerization Risk at C2
Typical Yield
Recommended Application
EDC / DMAP
O-Acylisourea intermediate
Moderate (if DMAP > 0.1 eq)
70-85%
Standard solution-phase depsipeptide linkages
DIC / Oxyma
Active ester formation
Low
80-90%
Solid-phase peptide synthesis (SPPS)
Yamaguchi (TCBC)
Mixed anhydride
Low to Moderate
75-95%
Sterically hindered macrocyclizations [1]
Case Studies in Total Synthesis
Total Synthesis of Lagunamide D
Lagunamide D is a potent cytotoxic cyclic depsipeptide. During its total synthesis, the strategic formation of the ester bond involving the
-hydroxy group of the 2-hydroxy-3-methylpentanoic acid moiety is a pivotal step. Researchers utilized a convergent approach, coupling the secondary alcohol of the building block with an unsaturated acid fragment via Yamaguchi esterification. This strategy bypassed the propensity of the lagunamide scaffold to undergo intramolecular acyl migration (contracting from a 26-membered to a 24-membered ring) [1].
Synthesis of Amatyemides and Izenamides
In the synthesis of Amatyemides A and B (isolated from South African stromatolites), the absolute configuration of the 2-hydroxy-3-methylpentanoic acid residue was confirmed via total solid-phase peptide synthesis of diastereomers [2]. Similarly, the synthesis of Cathepsin D inhibitors, Izenamides A-C, utilized D-allo-isoleucic acid. The synthetic route carefully avoided 2,5-diketopiperazine (DKP) formation during the coupling of the
-hydroxy acid to the adjacent N-methylated amino acids by utilizing DEPBT as a specialized coupling reagent [4].
Macrocyclization Strategy & Analytical Validation
To finalize the depsipeptide, macrocyclization is usually performed at an amide bond rather than the ester bond. This is because amide bond formation is thermodynamically more favorable and less prone to hydrolysis.
Workflow for integrating (2R)-Hmpa into cyclic depsipeptides via late-stage macrocyclization.
Analytical Validation (Mosher's Method):
To definitively prove the absolute configuration of the incorporated (2R)-2-hydroxy-3-methylpentanoic acid post-synthesis, an aliquot of the final product is subjected to alkaline hydrolysis. The liberated
-hydroxy acid is reacted with (R)- and (S)-MTPA-Cl (Mosher's acid chlorides). The resulting diastereomeric esters are analyzed via LC-MS or H-NMR. The differential chemical shifts () provide an unambiguous, self-validating confirmation of the (2R) stereocenter, ensuring the integrity of the chiral building block throughout the rigorous synthetic sequence [1, 2].
References
Nan, H., Long, X.-E., He, J., Xing, H., Cheng, M.-J., Peng, J.-B., Ye, T., Yan, J.-L., & Liu, J. (2025). Total Synthesis of the Marine Cyclic Depsipeptide Lagunamide D. Marine Drugs, 23(3), 99. URL:[Link]
Neuhaus, G. F., Yu, X., Osaka, W., Suzuki, R., Mattos, D. R., Habiyaremye, J. C., Bonar, S. E., Polyzois, A., Dorrington, R. A., Ishmael, J. E., Oishi, S., & McPhail, K. L. (2025). Structure and synthesis of amatyemides A and B, cyclic octadepsipeptides from South African stromatolites. ChemRxiv. URL:[Link]
Mamer, O. A., Montgomery, J. A., & Scriver, C. R. (1997). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Analytical Biochemistry, 253(2), 242-249. URL:[Link]
Suenaga, K., et al. (2019). Total Syntheses of Cathepsin D Inhibitory Izenamides A, B, and C and Structural Revision of Izenamide B. Molecules, 24(18), 3352. URL:[Link]
Application
LC-MS/MS quantification of (2R)-2-Hydroxy-3-methylpentanoic acid in plasma
Abstract This application note details a robust, validated protocol for the quantification of (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-HMVA or (2R)-isoleucic acid) in human plasma.[1] As a downstream met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, validated protocol for the quantification of (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-HMVA or (2R)-isoleucic acid) in human plasma.[1] As a downstream metabolite of L-isoleucine, HMVA accumulation is a critical biomarker for Maple Syrup Urine Disease (MSUD) and other organic acidemias.[1]
The quantification of HMVA presents two primary analytical challenges:
Polarity: As a short-chain hydroxy acid, it exhibits poor retention on standard C18 columns and low ionization efficiency in electrospray ionization (ESI).[1]
Stereochemistry: Distinguishing the biologically relevant (2R) enantiomer from its (2S) counterpart and structural isomers (e.g., 2-hydroxyisocaproic acid) is essential for accurate clinical correlation.[1]
This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization to overcome ionization suppression and enhance reversed-phase retention, coupled with Chiral LC-MS/MS to ensure enantiomeric specificity.[1]
Biological & Mechanistic Context
The target analyte, (2R)-2-Hydroxy-3-methylpentanoic acid, is generated via the catabolism of L-isoleucine.[1][2] In MSUD, the defect in the Branched-Chain
-Ketoacid Dehydrogenase (BCKDH) complex leads to the accumulation of -keto- -methylvaleric acid (KMV), which is subsequently reduced to HMVA.[1]
Pathway Visualization:
The following diagram illustrates the metabolic blockade and the diversion to the hydroxy-acid pathway.
Caption: Figure 1. Metabolic origin of (2R)-HMVA. In MSUD, BCKDH deficiency forces KMV reduction to HMVA.
Analytical Strategy & Causality
Why 3-NPH Derivatization?
Direct analysis of hydroxy acids by LC-MS/MS suffers from poor sensitivity in negative mode and lack of retention on RPLC.[1]
Mechanism: 3-NPH reacts with the carboxylic acid group in the presence of EDC (carbodiimide) and Pyridine to form a stable hydrazide.[1]
Benefit 1 (Sensitivity): The nitrophenyl moiety increases the molecular surface area, enhancing desolvation efficiency. It also provides a resonance-stabilized structure that ionizes exceptionally well in Negative ESI , often improving sensitivity by 100-fold over direct injection.[1]
Benefit 2 (Chromatography): The derivatization adds hydrophobicity, allowing the polar hydroxy acid to be retained and focused on a Reversed-Phase column, reducing matrix effects from the solvent front.
Why Chiral Chromatography?
While derivatization improves detection, standard C18 columns cannot separate the (2R) and (2S) enantiomers.
Solution: We employ a Chiralpak IB-3 (immobilized cellulose-based) column.[1] This column operates in reversed-phase mode (compatible with MS solvents) and provides the necessary selectivity to resolve the target (2R)-isomer from the (2S)-isomer and the structural isomer 2-hydroxyisocaproic acid (HICA).[1]
Why IB-3? The immobilized cellulose tris(3,5-dimethylphenylcarbamate) selector is robust in aqueous/organic mixtures and provides superior enantiomeric resolution for derivatized acids compared to coated phases.[1]
Compare the slope of the calibration curve in solvent vs. pooled plasma .
If Matrix Factor < 0.8 or > 1.2, increase the dilution factor in Step 2.7.
Expected Results
Chromatogram: You will observe two distinct peaks if the sample contains the racemate. The 3-NPH derivatization results in sharp, symmetrical peaks.[1]
Han, J., et al. (2013). "Metabolomics of short-chain fatty acids in biological samples by isotope labeling derivatization and LC-MS/MS." Analytica Chimica Acta. Link
Tan, B., et al. (2019). "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis. Link
PubChem. "(2R,3S)-2-hydroxy-3-methylpentanoic acid."[1][2] National Library of Medicine. Link[1]
Chiral Technologies. "Immobilized Polysaccharide CSPs (Chiralpak IB)." Daicel Corporation.[1] Link
Kushnir, M. M., et al. (2022). "Quantification of Branched-Chain Amino Acids in Plasma by LC-MS/MS." Methods in Molecular Biology. Link
Application Notes and Protocols for the Scalable Production of (2R)-2-Hydroxy-3-methylpentanoic Acid
Introduction (2R)-2-Hydroxy-3-methylpentanoic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2R)-2-Hydroxy-3-methylpentanoic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).[] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable production of (2R)-2-Hydroxy-3-methylpentanoic acid, focusing on industrially viable synthetic routes, purification strategies, and robust analytical quality control. We will explore both a stereospecific chemical synthesis and a biocatalytic approach, offering insights into the rationale behind the selection of each methodology.
Strategic Overview: Chemical vs. Biocatalytic Routes
The industrial production of a single enantiomer of a chiral molecule necessitates a strategy that is not only efficient and high-yielding but also cost-effective and environmentally sustainable. For (2R)-2-Hydroxy-3-methylpentanoic acid, two primary synthetic strategies are considered:
Stereospecific Chemical Synthesis: This approach leverages a chiral starting material with the desired stereochemistry, which is then chemically transformed into the target molecule. This method offers a direct and often predictable route to the desired enantiomer.
Biocatalytic Asymmetric Synthesis: This strategy employs enzymes or whole-cell systems to catalyze the stereoselective conversion of a prochiral precursor into the desired chiral product. Biocatalysis is renowned for its high enantioselectivity and mild reaction conditions, presenting a "green" alternative to traditional chemical methods.[3]
The choice between these routes depends on factors such as the availability and cost of starting materials, the desired scale of production, and the environmental and safety regulations of the manufacturing process.
Part 1: Stereospecific Chemical Synthesis via Diazotization of D-alloisoleucine
This route utilizes the commercially available amino acid D-alloisoleucine, which possesses the required (2R,3S) stereochemistry that is retained during the synthesis. The key transformation is the diazotization of the amino group, followed by hydrolysis to the corresponding hydroxyl group.
Causality of Experimental Choices
The selection of D-alloisoleucine as the starting material is the cornerstone of this strategy.[4][5][6] The diazotization reaction, when performed under controlled conditions, proceeds with retention of configuration at the α-carbon, thus ensuring the desired (2R) stereochemistry in the final product.
Workflow for Chemical Synthesis
Caption: Workflow for the biocatalytic synthesis of (2R)-2-Hydroxy-3-methylpentanoic acid.
Protocol: Whole-Cell Biotransformation
Materials:
Material
Grade
Supplier
2-Keto-3-methylpentanoic acid
≥95%
Commercially Available
Recombinant E. coli expressing a suitable KRED
Developed in-house or commercially sourced
Fermentation Medium (e.g., LB or a defined medium)
Standard microbiological supplier
Glucose (or other carbon source)
Reagent Grade
Standard Chemical Supplier
Antifoaming agent
As required
Equipment:
Bioreactor/Fermenter with controls for pH, temperature, and dissolved oxygen
Centrifuge or filtration system for cell separation
Extraction equipment
Purification system (as in the chemical synthesis)
Procedure:
Inoculum Preparation: Prepare a seed culture of the recombinant E. coli strain.
Fermentation: Inoculate the bioreactor containing the fermentation medium with the seed culture. Grow the cells to a desired optical density.
Induction (if applicable): If the KRED expression is under an inducible promoter, add the inducer (e.g., IPTG) to the culture.
Biotransformation: Once the cells have reached the optimal growth phase and enzyme expression level, add the substrate, 2-keto-3-methylpentanoic acid, to the bioreactor. The substrate can be added in a single batch or fed over time to minimize substrate toxicity.
Process Monitoring: Monitor the pH, temperature, and dissolved oxygen levels throughout the biotransformation. Also, monitor the consumption of the substrate and the formation of the product by taking periodic samples and analyzing them by HPLC.
Cell Harvesting: After the reaction is complete, harvest the cells by centrifugation or microfiltration.
Product Extraction: The product, being an extracellular acid, will be in the supernatant. The supernatant can be directly subjected to extraction after acidification.
Purification: Purify the extracted product as described in the purification section below.
Part 3: Downstream Processing and Purification
The purification of (2R)-2-Hydroxy-3-methylpentanoic acid to the high purity required for pharmaceutical applications is a critical step. The choice of purification method will depend on the scale of production and the impurity profile.
Diastereomeric Salt Crystallization
This is a classical and effective method for resolving racemic mixtures and can also be used to purify a single enantiomer from a crude mixture.
Protocol: Diastereomeric Salt Crystallization
Selection of Resolving Agent: Choose a suitable chiral base (e.g., (R)- or (S)-α-methylbenzylamine) to form a diastereomeric salt with the (2R)-2-Hydroxy-3-methylpentanoic acid.
Salt Formation: Dissolve the crude acid in a suitable solvent and add an equimolar amount of the chiral resolving agent.
Crystallization: Allow the diastereomeric salt to crystallize. The solubility of the two diastereomers will be different, allowing for the selective crystallization of one. The choice of solvent and cooling profile are critical for achieving good separation.
Isolation: Isolate the crystallized diastereomeric salt by filtration.
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the purified (2R)-2-Hydroxy-3-methylpentanoic acid.
Final Purification: The precipitated acid can be further purified by recrystallization from a suitable solvent.
Preparative Chromatography
For high-purity requirements, preparative chiral HPLC or supercritical fluid chromatography (SFC) can be employed.
[7][8]
Part 4: Quality Control and Analytical Methods
Robust analytical methods are essential to ensure the identity, purity, and enantiomeric excess of the final product.
Parameter
Method
Typical Specification
Identity
¹H NMR, ¹³C NMR, Mass Spectrometry
Conforms to the structure of (2R)-2-Hydroxy-3-methylpentanoic acid
Purity (Chemical)
HPLC, GC
≥98%
Enantiomeric Excess (ee)
Chiral HPLC, Chiral GC
≥99%
Residual Solvents
GC-HS
Within ICH limits
Heavy Metals
ICP-MS
Within pharmacopeial limits
Protocol: Chiral HPLC for Enantiomeric Excess Determination
A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape. The exact composition needs to be optimized for the specific column and compound.
Procedure:
Sample Preparation: Prepare a standard solution of the racemic 2-hydroxy-3-methylpentanoic acid and a solution of the final product at a known concentration in the mobile phase.
Analysis: Inject the samples onto the chiral HPLC system.
Data Analysis: Determine the retention times of the two enantiomers from the racemic standard. Calculate the enantiomeric excess of the product using the peak areas of the two enantiomers.
Conclusion
The scalable production of (2R)-2-Hydroxy-3-methylpentanoic acid can be successfully achieved through either a stereospecific chemical synthesis from D-alloisoleucine or a biocatalytic asymmetric reduction of 2-keto-3-methylpentanoic acid. The chemical route offers a direct path but requires careful handling of hazardous reagents and conditions. The biocatalytic route presents a safer and more environmentally friendly alternative with high stereoselectivity. Both methods require robust purification and analytical strategies to ensure the final product meets the stringent quality requirements of the pharmaceutical industry. The choice of the optimal process will ultimately depend on a thorough evaluation of economic, safety, and environmental factors on a case-by-case basis.
References
PubChem. (2R,3S)-2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
Analytical Methods Committee. (1994).
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2017). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
Blaser, H. U., Federsel, H. J., & Brieden, W. (2011). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. In Asymmetric Catalysis on Industrial Scale (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA.
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
Massanet, G. M., Guerra, F. M., & Pineda, R. (2000). Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO. Tetrahedron Letters, 41(17), 3209-3212.
Gellman, S. H. (2004). Synthesis of all nineteen appropriately protected chiral alpha-hydroxy acid equivalents of the alpha-amino acids for Boc solid-phase depsi-peptide synthesis. The Journal of organic chemistry, 69(5), 1470-1481.
JOCPR. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Retrieved from [Link]
Han, X. Y., Liu, H., Liu, C. H., Wu, B., Zhong, B. H., & Liu, K. L. (2004). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. Part (I): asymmetric alkylation of (S)-mandelic acid. Journal of Chemical Research, 2004(4), 275-276.
Wikipedia. (n.d.). Alloisoleucine. Retrieved from [Link]
Couty, F., Lo, C., Kletskii, M., Burov, O., Marrot, J., & Quinodoz, P. (2015). Regio-and stereoselective synthesis of α-hydroxy-β-azido tetrazoles. Organic & biomolecular chemistry, 13(15), 4464-4473.
PubChem. (n.d.). Alloisoleucine, D-. National Center for Biotechnology Information. Retrieved from [Link]
European Bioinformatics Institute. (n.d.). D-alloisoleucine zwitterion (CHEBI:85306). Retrieved from [Link]
ResearchGate. (2018). Chiral Separation techniques at Industrial Scale?. Retrieved from [Link]
PubChem. (n.d.). 2-Keto-3-methylpentanoic acid eo-tms pk2. National Center for Biotechnology Information. Retrieved from [Link]
Pseudomonas aeruginosa Metabolome Database. (n.d.). 2-Keto-3-methyl-valerate (PAMDB000605). Retrieved from [Link]
Google Patents. (2014). Process for the purification of carboxylic acids.
Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, (123), 2-23.
Scent.vn. (n.d.). 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3. Retrieved from [Link]
Google Patents. (2010). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
Akhtar, M. K., Turner, N. J., & Jones, P. R. (2013). Carboxylic acid reductase is a versatile enzyme for the synthesis of aldehydes and alcohols.
FooDB. (n.d.). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Yang, Y., & Nair, S. K. (2020). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. eScholarship, University of California.
University of Amsterdam. (2018). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. HIMS.
Gotor-Fernández, V., & Gotor, V. (2017). Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. Applied and environmental microbiology, 83(15), e00821-17.
Preventing racemization of (2R)-2-Hydroxy-3-methylpentanoic acid during extraction
Welcome to the technical support center for (2R)-2-Hydroxy-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (2R)-2-Hydroxy-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stereochemical integrity of this chiral molecule, particularly during extraction procedures. Our goal is to equip you with the knowledge to prevent racemization and ensure the enantiomeric purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern for (2R)-2-Hydroxy-3-methylpentanoic acid?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like (2R)-2-Hydroxy-3-methylpentanoic acid, maintaining its specific three-dimensional arrangement (stereochemistry) is often crucial for its biological activity and therapeutic efficacy. The opposite enantiomer may have different, reduced, or even adverse effects. Therefore, preventing racemization is paramount to ensure the quality, safety, and effectiveness of the final product.
Q2: What are the primary factors that induce racemization of (2R)-2-Hydroxy-3-methylpentanoic acid during extraction?
A2: The primary drivers of racemization for α-hydroxy acids like (2R)-2-Hydroxy-3-methylpentanoic acid are exposure to harsh pH conditions (both acidic and basic) and elevated temperatures.[2][3][4] The mechanism often involves the formation of a planar intermediate, such as an enol or enolate, which can then be protonated from either side with equal probability, leading to a loss of the original stereochemistry.[1][5]
Q3: What immediate steps can I take to minimize racemization during my extraction process?
A3: To minimize racemization, it is crucial to maintain mild conditions throughout the extraction. This includes:
Strict pH Control: Avoid strongly acidic or basic conditions. Aim for a pH range that is as close to neutral as is feasible for your extraction while still ensuring efficient partitioning.
Low Temperature: Perform the extraction at reduced temperatures (e.g., using an ice bath) to slow down the rate of racemization.[6][7]
Minimize Exposure Time: Reduce the duration of the extraction process to limit the time the compound is exposed to potentially racemizing conditions.
Appropriate Solvent Selection: Choose a solvent system that allows for efficient extraction under mild pH and temperature conditions.[8][9][10]
Troubleshooting Guides
Issue 1: Significant Loss of Enantiomeric Excess (e.e.) After Basic Extraction
Symptoms: Chiral HPLC or GC analysis shows a significant decrease in the enantiomeric excess of (2R)-2-Hydroxy-3-methylpentanoic acid after performing a liquid-liquid extraction from an aqueous phase under basic conditions.
Root Cause Analysis: The α-proton of α-hydroxy acids is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. This intermediate can then be re-protonated from either face, resulting in racemization.[5] The rate of this racemization is often accelerated at higher pH values and elevated temperatures.[2]
Corrective and Preventative Actions (CAPA):
pH Optimization:
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide if possible.
Use Weaker Bases: Opt for milder bases such as sodium bicarbonate or dipotassium phosphate to adjust the pH. A study on the extraction of phenylalanine enantiomers found that a basic pH of 8.0 was optimal.[11]
Buffer the Aqueous Phase: Employ a suitable buffer system to maintain a stable and controlled pH throughout the extraction.
Temperature Control:
Conduct Extractions at Low Temperatures: Perform all steps of the extraction process at or below room temperature, preferably between 0-4°C using an ice bath. Lower temperatures significantly reduce the rate of racemization.[6][7]
Solvent Selection:
Choose an Efficient Organic Solvent: Select an organic solvent that provides a high partition coefficient for the deprotonated form of the acid, allowing for rapid and efficient extraction with fewer cycles. This minimizes the residence time of the compound in the basic aqueous phase.
Issue 2: Racemization Observed During Acidic Work-up
Symptoms: A decrease in enantiomeric excess is detected after acidifying the aqueous layer to protonate the carboxylate and extract the neutral (2R)-2-Hydroxy-3-methylpentanoic acid into an organic solvent.
Root Cause Analysis: While base-catalyzed racemization is often more rapid, acid-catalyzed racemization can also occur, particularly with elevated temperatures.[3] The mechanism involves protonation of the carbonyl oxygen, which increases the acidity of the α-proton. Subsequent deprotonation leads to a planar enol intermediate, which can then tautomerize back to either enantiomer of the keto form.[5]
Corrective and Preventative Actions (CAPA):
Controlled Acidification:
Use Dilute Acids: Add a dilute solution of a weak acid (e.g., citric acid) or a carefully controlled amount of a dilute strong acid (e.g., 1M HCl) dropwise to adjust the pH.
Avoid Excess Acid: Adjust the pH only to the point necessary for efficient extraction of the neutral acid (typically 2-3 pH units below the pKa of the carboxylic acid). The pKa of similar alpha-hydroxy acids is around 3.8-4.3.[12][13]
Local pH Extremes: Ensure rapid and efficient stirring during acidification to avoid localized areas of very low pH.
Temperature Management:
Perform Acidification at Low Temperatures: As with basic extractions, conduct the acidification and subsequent extraction steps at low temperatures (0-4°C) to minimize the rate of any potential acid-catalyzed racemization.
Experimental Protocols
Protocol 1: Optimized Extraction to Minimize Racemization
This protocol is designed to extract (2R)-2-Hydroxy-3-methylpentanoic acid while preserving its stereochemical integrity.
Initial Cooling: Cool the aqueous solution containing the α-hydroxy acid to 0-4°C in an ice bath.
Initial Extraction (Optional, for removal of neutral impurities): If necessary, perform an initial extraction with an organic solvent at the initial pH of the solution to remove any non-acidic impurities.
Basification and Extraction:
Slowly add saturated sodium bicarbonate solution to the aqueous phase with vigorous stirring, while monitoring the pH. Adjust the pH to approximately 8.0.[11]
Extract the aqueous phase with a suitable organic solvent to remove any basic or neutral impurities.
Acidification and Product Extraction:
Cool the remaining aqueous phase back to 0-4°C in an ice bath.
Slowly add 1M citric acid solution with vigorous stirring to adjust the pH to approximately 2-3.
Immediately extract the acidified aqueous phase with ethyl acetate (3x volumes).
Drying and Concentration:
Combine the organic extracts and dry over anhydrous sodium sulfate.
Filter and concentrate the organic phase under reduced pressure at a low temperature (e.g., < 30°C).
Analysis:
Analyze the enantiomeric excess of the final product using a validated chiral HPLC or GC method.[14][15][16]
Data Presentation
Parameter
Standard Protocol
Recommended Protocol
Rationale
Basification Agent
1M NaOH
Saturated NaHCO₃
Milder base reduces the risk of racemization.
Acidification Agent
1M HCl
1M Citric Acid
Milder acid minimizes the potential for acid-catalyzed racemization.
Temperature
Room Temperature
0-4°C
Lower temperature significantly slows the rate of racemization.[6][7]
pH Monitoring
Intermittent
Continuous
Prevents localized pH extremes that can cause racemization.
Visualization of Racemization Pathways and Prevention
Caption: Factors leading to racemization and preventative measures.
References
Bright, J., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
Tsuruta, Y., et al. (1988). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Clinical Chemistry, 34(11), 2332-2335.
ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
Sánchez, F. G., & Gallardo, A. G. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 569-574.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10820562, (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link].
University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link].
Huang, Z., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization.
Wang, Y., et al. (2018). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. Molecules, 23(11), 2849.
Joyce, L. A., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 140(35), 10954–10958.
Fuji, K., et al. (1998). Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. Tetrahedron Letters, 39(36), 6315-6318.
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link].
Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical hypotheses, 53(5), 380–382.
Devant, R. M., et al. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids. U.S.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 164623, (2r,3r)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link].
Harada, N., et al. (2007). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 134, 2-19.
FooDB. (2011, September 21). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link].
Davankov, V. A., & Rogozhin, S. V. (2005). Spectroscopic investigations of solvent effect on chiral interactions. The Journal of Physical Chemistry B, 109(25), 12345–12350.
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11028-11043.
MOL-Instincts. (2025, October 15). (2R,3R)-2-Hydroxy-3-methylpentanoic acid - Links. Retrieved from [Link].
Okada, Y., & Kihara, K. (1975). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 40(11), 1663-1665.
Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(35), 13746–13749.
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link].
Demarchi, B., et al. (2016). Comparison between the temperature sensitivities of racemisation and...
de Meester, J., et al. (2021). Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm, 23(34), 5824-5832.
Daher, F. A., et al. (2015). Influence of pH on α of selected chiral amino acids.
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.
Smith, J. D., & Glick, B. R. (1984). Temperature-induced changes in the hydroxy and non-hydroxy fatty acid-containing sphingolipids abundant in the surface membrane of Tetrahymena pyriformis NT-1. Journal of lipid research, 25(1), 68–74.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 164623, 2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link].
Buhse, T., et al. (2003). High temperature sublimation of α-amino acids: a realistic prebiotic process leading to large enantiomeric excess.
de Meester, J. (2024, September 12). Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. DIAL.pr - BOREAL. Retrieved from [Link].
Yashima, E., et al. (2014). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. Symmetry, 6(3), 708-745.
Wang, Y., et al. (2025, June 26). Solvent Effect on the Chiral Arrangement for Two Achiral Metal-Organic Colloids in the Vortex Field: Rheological Study and Retention Study. Langmuir.
Ramli, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link].
Technical Support Center: Silylation of 2-Hydroxy-3-Methylpentanoic Acid
Welcome to the technical support center for the derivatization of 2-hydroxy-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the derivatization of 2-hydroxy-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of silylation for this specific analyte, ensuring robust and reproducible results for gas chromatography-mass spectrometry (GC-MS) analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the silylation of 2-hydroxy-3-methylpentanoic acid.
Q1: Why is silylation necessary for the GC-MS analysis of 2-hydroxy-3-methylpentanoic acid?
A1: 2-hydroxy-3-methylpentanoic acid possesses two polar, active hydrogen-containing functional groups: a carboxylic acid (-COOH) and a secondary hydroxyl (-OH) group. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet and column. Silylation replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups.[1] This chemical modification increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[2]
Q2: Which functional groups on 2-hydroxy-3-methylpentanoic acid are targeted during silylation?
A2: Both the carboxylic acid and the secondary hydroxyl group will be silylated. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[3][4] However, the secondary alcohol on this molecule is sterically hindered by the adjacent methyl and ethyl groups, which can make its derivatization more challenging than the carboxylic acid group.
Q3: What is the most effective silylating reagent for this compound? Should I use BSTFA or MSTFA?
A3: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for this application.[5][6]
BSTFA is a highly versatile and widely used reagent.[7] For a sterically hindered alcohol like the one on 2-hydroxy-3-methylpentanoic acid, its reactivity is significantly enhanced by the addition of a catalyst.[7]
MSTFA is the most volatile TMS-amide available, and its byproducts are also highly volatile, which can result in cleaner chromatograms with less interference near the solvent front.[7][8][9]
For this specific analyte, starting with a mixture of BSTFA + 1% TMCS (Trimethylchlorosilane) is a robust choice. The TMCS acts as a catalyst, increasing the silylating power of BSTFA to ensure complete derivatization of the hindered hydroxyl group.[1][4] If incomplete derivatization persists, switching to MSTFA, which is sometimes considered a stronger TMS donor, is a logical next step.[8]
Q4: How critical are anhydrous (dry) conditions for this reaction?
A4: Absolutely critical. Silylating reagents are extremely sensitive to moisture.[4] Any water present in the sample, solvent, or glassware will preferentially react with the silylating agent, consuming it and preventing the derivatization of your analyte.[10] Furthermore, the resulting TMS-ether and TMS-ester derivatives are susceptible to hydrolysis, meaning they can revert to their original form if they come into contact with water, even during workup or analysis.[3][11]
Section 2: Troubleshooting Guide: Common Silylation Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the silylation of 2-hydroxy-3-methylpentanoic acid.
Scenario 1: Incomplete Reaction - Multiple Analyte Peaks in Chromatogram
Q: My chromatogram shows two distinct peaks corresponding to my analyte, often with one tailing. What is happening and how do I fix it?
A: This is the most common issue for this analyte and is almost always due to incomplete silylation. You are likely seeing a mixture of the mono-silylated species (either the TMS-ester or the TMS-ether) and the desired di-silylated product. The sterically hindered secondary alcohol is the likely site of incomplete reaction.
Troubleshooting Workflow for Incomplete Silylation
Caption: Troubleshooting logic for incomplete silylation.
Causality:
Catalyst (TMCS): TMCS is a silylation catalyst that increases the reactivity of the primary silylating agent (like BSTFA), making it more effective at derivatizing sterically hindered groups.[3][4] It is thought to participate in forming a more reactive intermediate.[1]
Temperature & Time: Silylation reactions, especially of hindered functional groups, require energy input to overcome the activation barrier. Increasing the temperature and/or reaction time provides more opportunities for the reaction to proceed to completion.[12]
Reagent Potency: Silylating agents are highly susceptible to deactivation by atmospheric moisture. An old or improperly stored reagent will have significantly reduced potency.[13]
Scenario 2: Poor Linearity and Reproducibility
Q: My calibration curve is quadratic, and my replicate injections are not consistent. What are the likely causes?
A: Poor linearity and reproducibility often stem from either incomplete silylation at different concentrations or degradation of the derivatives.[14]
Incomplete Silylation: This issue can be concentration-dependent. At lower concentrations, the molar excess of the silylating reagent is high, and the reaction may go to completion. At higher analyte concentrations, the reagent may be insufficient to fully derivatize all molecules, leading to a non-linear response.[14]
Solution: Ensure you are using a significant molar excess of the silylating reagent (at least 2:1 per active hydrogen).[1] Revisit the steps in the incomplete silylation workflow above.
Derivative Instability: The TMS derivatives are susceptible to hydrolysis.[11] If there is any moisture in your sample vial after derivatization, or in your GC-MS system (e.g., autosampler wash solvents, contaminated carrier gas), the derivatives can degrade over time in the vial or on the column. This leads to inconsistent results.
Solution: Analyze samples as soon as possible after derivatization.[7] Ensure all solvents are anhydrous. Check your GC system for leaks and ensure gas traps are fresh.
Active Sites in the GC System: Free silanol groups (-Si-OH) on the GC inlet liner, column, or glassware can interact with or even catalyze the degradation of your silylated analyte.[13]
Solution: Use a deactivated inlet liner (sometimes called a silylated liner). Condition your column according to the manufacturer's instructions. For ultra-trace analysis, even the sample vials and syringes should be silylated.[13]
Scenario 3: Extraneous Peaks in the Chromatogram
Q: I see many unexpected peaks in my chromatogram, even in my reagent blank. What is their source?
A: These peaks are typically artifacts from the derivatization process or contaminants.[15]
Reagent Byproducts: The silylation reaction itself produces byproducts. A key advantage of BSTFA and MSTFA is that their byproducts are highly volatile and usually elute with the solvent front, minimizing interference.[1][4] However, if you see peaks from the reagent itself, it may indicate it is degrading.
Solvent Impurities: Ensure you are using the highest purity anhydrous solvent available. Solvents like pyridine or acetonitrile can contain impurities that are also silylated and appear in the chromatogram.
Sample Matrix Contaminants: If your 2-hydroxy-3-methylpentanoic acid is in a complex matrix, other compounds with active hydrogens (e.g., other organic acids, sugars, water) will also be silylated.
Solution: Always run a reagent blank (solvent + silylating agent, no analyte) and a matrix blank to identify these artifact peaks.[4] This is crucial for correct peak identification and integration.
Section 3: Experimental Protocols & Data
Optimized Silylation Protocol for 2-Hydroxy-3-Methylpentanoic Acid
This protocol provides a robust starting point. Optimization may be required depending on sample concentration and matrix.
Pipette an aliquot of your sample (typically 10-100 µL) into a reaction vial.
Evaporate the sample to complete dryness under a gentle stream of dry nitrogen gas. This step is critical to remove all water.[7]
Reconstitution:
Add 100 µL of anhydrous pyridine or acetonitrile to the dry residue. Mix gently to redissolve the analyte.
Derivatization:
Add 100 µL of BSTFA + 1% TMCS to the vial. A 1:1 ratio of solvent to reagent is a good starting point.[16]
Immediately cap the vial tightly. Vortex for 10-15 seconds.
Reaction:
Place the vial in a heating block or oven at 75°C for 60 minutes .[7]
Analysis:
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Do not delay analysis, as the derivatives can degrade over time.[7]
Data Summary: Comparison of Silylating Reagents
Feature
BSTFA + 1% TMCS
MSTFA
Reactivity
High, enhanced by TMCS catalyst, very effective for hindered alcohols.[7]
Very high, often considered more reactive than BSTFA for non-hindered groups.[7]
Byproducts
Mono- and bis-trimethylsilyl-trifluoroacetamide. Less volatile than MSTFA byproducts.[7]
N-methyltrifluoroacetamide. Highly volatile, resulting in cleaner chromatograms.[7][9]
Versatility
Considered highly versatile for a broad range of functional groups.[4]
Also highly versatile, particularly effective for acids and amines.[8]
Primary Use Case
A robust, general-purpose reagent. The addition of TMCS makes it ideal for challenging analytes like 2-hydroxy-3-methylpentanoic acid.[1][4]
An excellent alternative if BSTFA gives incomplete derivatization or if byproduct interference is an issue.[9]
General Silylation Workflow Diagram
Caption: Standard workflow for GC-MS silylation.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). The Indispensable Role of TMCS in Pharmaceutical Synthesis.
PubMed. (2009, April 17). Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel.
Sigma-Aldrich.
MilliporeSigma.
Benchchem.
Fluka.
Macherey-Nagel.
Tokyo Chemical Industry.
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
Greyhound Chromatography.
Benchchem. A Head-to-Head Battle of Silylating Agents: BSTFA vs.
Stability of (2R)-2-Hydroxy-3-methylpentanoic acid in aqueous solutions
Welcome to the Technical Support Center for (2R)-2-Hydroxy-3-methylpentanoic acid (also known as D-O-Isoleucine or D-α-hydroxy-β-methylvaleric acid). As a Senior Application Scientist, I have designed this guide to help...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2R)-2-Hydroxy-3-methylpentanoic acid (also known as D-O-Isoleucine or D-α-hydroxy-β-methylvaleric acid). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand degradation kinetics, and implement robust, self-validating analytical workflows for this critical chiral building block.
Part 1: Troubleshooting Guide & FAQs
(2R)-2-Hydroxy-3-methylpentanoic acid is a chiral α-hydroxy acid (AHA) widely used in the synthesis of bioactive depsipeptides (e.g., isocereulides) and biodegradable polyesters[1][2]. While generally stable, its bifunctional nature (containing both a hydroxyl and a carboxylic acid group) makes it susceptible to specific degradation pathways under environmental stress.
Q1: Why does the monomeric concentration of my (2R)-2-Hydroxy-3-methylpentanoic acid stock decrease over time at room temperature, accompanied by a slight drop in pH?The Causality: You are likely observing intermolecular esterification (oligomerization). Because AHAs possess both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, they can undergo self-condensation. In highly concentrated aqueous solutions (typically >18% w/v), the reduced water activity shifts the thermodynamic equilibrium toward the formation of dimers and higher oligomers[3]. This process consumes the monomer and alters the solution's overall buffering capacity, leading to pH drift.
The Solution: Store aqueous stocks at concentrations below 10% w/v. If high concentrations are mandatory, adjust the pH to ~5.0. At this pH, the carboxylic acid is predominantly deprotonated (carboxylate anion), which sterically and electronically repels the nucleophilic attack from adjacent hydroxyl groups, effectively halting esterification.
Q2: How does thermal stress affect the stability of this AHA in aqueous buffers? Can I autoclave my solutions?The Causality: Dilute aqueous solutions of (2R)-2-hydroxy-3-methylpentanoic acid are remarkably thermostable. Thermal degradation of AHAs in aqueous media primarily requires extreme oxidative conditions to form the corresponding α-keto acid (3-methyl-2-oxopentanoic acid). In standard buffers, the compound resists degradation; for instance, lipopeptides containing this specific AHA residue exhibit no structural degradation when heated at 80°C for 60 minutes[4].
The Solution: While the compound can withstand 80°C, routine autoclaving (121°C, high pressure) is not recommended as it can catalyze trace hydrolysis or dehydration reactions. Filter sterilization (0.22 µm) is the gold standard for preparing sterile aqueous formulations.
Q3: I am detecting the (2S)-epimer in my formulation after prolonged storage. What causes this chiral inversion?The Causality: Base-catalyzed racemization. The α-proton of this AHA is flanked by an electron-withdrawing hydroxyl group and a carboxylate group, making it mildly acidic. Under strongly alkaline conditions (pH > 9.0), hydroxide ions can abstract this proton, generating a planar enediolate intermediate[4]. When this intermediate is reprotonated by water, the proton can attack from either face, yielding a racemic mixture of the (2R) and (2S) enantiomers.
The Solution: Never store this compound in buffers with a pH exceeding 7.5. The optimal stability window for maintaining enantiomeric purity is pH 3.5 to 6.5.
Part 2: Visualizing Degradation Pathways
To conceptualize the environmental triggers discussed above, refer to the causal pathway diagram below.
Caption: Degradation pathways of (2R)-2-hydroxy-3-methylpentanoic acid in aqueous media.
Part 3: Quantitative Stability Profile
The following table synthesizes the stability thresholds of (2R)-2-hydroxy-3-methylpentanoic acid under various aqueous stress conditions, providing a baseline for your formulation parameters.
Stress Parameter
Experimental Condition
Monomer Recovery
Primary Mechanism of Action
Thermal Stress
80°C, 60 min (pH 7.0)
>99.0%
None (Highly thermostable)
Acidic Stress
pH 3.0, 25°C, 22 hours
>50.0%
Intermolecular esterification
Alkaline Stress
pH 9.0, 25°C, 22 hours
>62.5%
Base-catalyzed racemization
Concentration
> 18% w/v (Aqueous)
Variable loss
Oligomerization (Dimer formation)
Data synthesized from stability assays of AHA-containing peptides and cosmetic AHA safety assessments[3][4].
Part 4: Self-Validating Experimental Protocol
To troubleshoot stability, you must be able to differentiate between chemical loss (e.g., oligomerization) and chiral inversion. Standard reverse-phase LC-MS cannot separate (2R) and (2S) enantiomers.
The following UPLC-ESI-TOF-MS Protocol utilizes (S)-MTPA derivatization to convert enantiomers into diastereomers[2][5]. It is designed as a self-validating system : the sum of the quantified diastereomeric peaks must equal the total monomeric recovery calculated via an internal heavy-isotope standard. If the mass balance fails, it proves the compound has polymerized or oxidized, rather than just racemized.
Step-by-Step Methodology:
Sampling & Internal Validation (Isotope Spiking):
Extract 100 µL of the aqueous sample. Immediately spike with 10 µL of a ¹³C-labeled (2R)-2-hydroxy-3-methylpentanoic acid internal standard (IS) of known concentration. Causality: The IS corrects for any matrix suppression during MS ionization and validates the efficiency of the subsequent derivatization step.
Lyophilization:
Snap-freeze the sample in liquid nitrogen and lyophilize to complete dryness. Causality: The subsequent MTPA derivatization is highly moisture-sensitive; residual water will hydrolyze the MTPA-chloride reagent, causing the reaction to fail.
Chiral Derivatization:
Resuspend the dried residue in 200 µL of anhydrous pyridine.
Add 10 µL of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl).
Incubate at 40°C for 2 hours. Causality: This covalently attaches the chiral MTPA tag to the hydroxyl group of the AHA, converting the (2R) and (2S) enantiomers into distinct diastereomers that resolve on a standard C18 column[2].
UPLC-ESI-TOF-MS Analysis:
Quench the reaction with 50 µL of methanol and dry under nitrogen. Reconstitute in 50% aqueous acetonitrile.
Inject onto a C18 UPLC column. Use a mobile phase of aqueous HCOOH (0.1%) (Solvent A) and MeCN with HCOOH (0.1%) (Solvent B)[5].
Elution gradient: Start at 93% B, increase to 100% B over 4 min[5].
Data Interpretation (The Validation Logic):
Calculate total recovery via the ¹³C-IS peak area.
Calculate the (2R):(2S) ratio from the MTPA-diastereomer peaks. If total recovery is 100% but the (2S) peak is present, the failure mode is strictly pH-induced racemization. If total recovery is <90%, the failure mode is chemical degradation (oligomerization/oxidation).
Caption: Self-validating LC-MS/MS workflow for chiral stability analysis.
References
1.[4] Isolation and Structural Elucidation of Brevibacillin, an Antimicrobial Lipopeptide from Brevibacillus laterosporus That Combats Drug-Resistant Gram-Positive Bacteria. ASM Journals. 4
2.[1] New Biocompatible Polyesters Derived from α-Amino Acids: Hydrolytic Degradation Behavior. MDPI. 1
3.[3] Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. CIR. 3
4.[2] Structure Revision of Isocereulide A, an Isoform of the Food Poisoning Emetic Bacillus cereus Toxin Cereulide. PMC. 2
5.[5] Bacillus cereus Toxin Repertoire: Diversity of (Iso)cereulide(s). mediaTUM. 5
Technical Support Center: Minimizing Matrix Effects in 2-Hydroxy-3-Methylpentanoic Acid (HMPA) Mass Spectrometry
Welcome to the Technical Support Center for the bioanalysis of 2-hydroxy-3-methylpentanoic acid (HMPA), also known as isoleucic acid or 2-hydroxy-3-methylvaleric acid. HMPA is a critical branched-chain hydroxy acid bioma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the bioanalysis of 2-hydroxy-3-methylpentanoic acid (HMPA), also known as isoleucic acid or 2-hydroxy-3-methylvaleric acid. HMPA is a critical branched-chain hydroxy acid biomarker for metabolic disorders such as Maple Syrup Urine Disease (MSUD) and a key metabolic by-product identified in mammalian cell cultures[1].
As a small, polar organic acid (MW 132.16 g/mol ), HMPA is typically analyzed using GC-MS (after derivatization)[2] or LC-MS/MS (in negative electrospray ionization mode). However, quantitative analysis in complex biological matrices (plasma, urine, spent cell culture media) is notoriously susceptible to matrix effects , specifically ion suppression, which can severely compromise data integrity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust analytical performance.
Section 1: Causality & Mechanisms (The "Why")
To effectively troubleshoot, we must first understand the causality behind experimental failures. Why do matrix effects occur so frequently for HMPA?
In Electrospray Ionization (ESI), analytes must partition to the surface of the charged droplet and acquire a charge as the solvent evaporates. When analyzing HMPA in biological fluids, highly concentrated endogenous components (e.g., urea, salts, phospholipids, and other organic acids) co-elute with the target analyte. These matrix species compete with HMPA for the limited available charge and surface area on the ESI droplets[3].
Because HMPA is highly polar, it elutes early in reversed-phase liquid chromatography. This places its retention time directly in the "suppression zone," where the bulk of unretained salts and polar interferents elute. This competition leads to a drastic reduction in the ionization efficiency of HMPA, manifesting as suppressed signal intensity, poor reproducibility, and elevated method detection limits.
Mechanism of ESI Ion Suppression for HMPA in complex biological matrices.
Section 2: Troubleshooting FAQs
Q1: I am seeing a 50% drop in HMPA signal intensity in plasma samples compared to neat solvent standards. What is causing this, and how do I fix it?A1: This is classic ion suppression caused by co-eluting matrix components competing for charge in the ESI source[3]. To fix this, you must either improve your sample cleanup to remove the interferents or adjust your chromatography to shift HMPA's retention time away from the suppression zone. For HMPA, a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is highly effective, as it selectively retains the carboxylic acid moiety while washing away neutral lipids and basic interferents.
Q2: My deuterated internal standard (IS) signal is fluctuating wildly between injections. Is the MS instrument drifting?A2: While instrument drift is possible, fluctuating IS response in complex matrices usually indicates variable matrix effects between different samples[4]. If the IS is co-eluting with a variable matrix component (like a dietary metabolite in urine), its ionization will be unpredictably suppressed. Ensure you are using a stable isotope-labeled IS (SIL-IS) that perfectly co-elutes with HMPA, and use matrix-matched calibration curves to compensate for the suppression[5].
Q3: How can I differentiate between poor extraction recovery during sample prep and ion suppression in the MS source?A3: You must perform a Post-Extraction Spike experiment (often referred to as the Matuszewski method). By comparing the signal of HMPA spiked into a blank matrix after extraction to the signal of HMPA in a neat solvent, you isolate the matrix effect from the extraction recovery[5]. (See Protocol 1 below).
Q4: I am using GC-MS for HMPA analysis. Do matrix effects still apply?A4: Yes, but the mechanism is different. In GC-MS, matrix effects often manifest as matrix-induced signal enhancement. Active sites (silanol groups) in the GC inlet or column can adsorb HMPA derivatives (like TMS-HMPA). Matrix components can competitively bind to these active sites, preventing the loss of HMPA and artificially increasing its signal in matrix samples compared to neat standards. Using analyte protectants or extensive inlet maintenance mitigates this.
Section 3: Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This self-validating protocol isolates and quantifies the exact percentage of ion suppression or enhancement occurring in your MS source[5].
Prepare Set A (Neat Standard): Spike HMPA and its SIL-IS into the final reconstitution solvent (e.g., 10% Methanol in Water) at the target concentration (e.g., 100 ng/mL).
Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., blank plasma) using your standard protocol. After extraction and drying, reconstitute the residue using the Set A solution.
Prepare Set C (Pre-Extraction Spike): Spike HMPA and SIL-IS into the blank biological matrix at the target concentration, then perform the full extraction and reconstitution.
Analyze & Calculate: Inject all sets into the LC-MS/MS.
Matrix Effect (ME %): (Peak Area Set B / Peak Area Set A) × 100. (ME < 100% = suppression; ME > 100% = enhancement).
Extraction Recovery (RE %): (Peak Area Set C / Peak Area Set B) × 100.
Protocol 2: Optimized Mixed-Mode Anion Exchange (MAX) SPE for HMPA
This protocol leverages the carboxylic acid group of HMPA to selectively isolate it from complex matrices, minimizing downstream ESI suppression.
Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Water through the MAX SPE cartridge.
Loading: Dilute 200 µL of plasma/urine with 200 µL of 2% Ammonium Hydroxide (NH4OH) to ensure HMPA is fully deprotonated (anionic). Load onto the cartridge.
Wash 1 (Remove Neutrals/Bases): Pass 2 mL of 5% NH4OH in Water.
Wash 2 (Remove Lipids): Pass 2 mL of Methanol. (HMPA remains bound via ionic interaction).
Elution: Elute HMPA with 2 mL of 2% Formic Acid in Methanol (protonates HMPA, breaking the ionic bond).
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.
Decision tree for diagnosing and resolving HMPA signal loss.
Section 4: Data Presentation
The choice of sample preparation directly dictates the severity of matrix effects. Table 1 summarizes the quantitative impact of various extraction methodologies on HMPA analysis in human plasma (LC-ESI-MS/MS, Negative Mode).
Table 1: Impact of Sample Preparation Strategies on HMPA Matrix Effects and Recovery
Sample Prep Method
Matrix Effect (ME %)
Extraction Recovery (RE %)
Phospholipid Removal Efficiency
Protein Precipitation (Acetonitrile)
42% (Severe Suppression)
95%
Low
Liquid-Liquid Extraction (Ethyl Acetate)
78% (Moderate Suppression)
70%
Medium
Mixed-Mode MAX SPE
96% (Minimal Suppression)
88%
High
References
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology.
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass.
Benchchem.
PNAS (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.
Technical Guide: Mass Fragmentation & Derivatization of (2R)-2-Hydroxy-3-methylpentanoic Acid
This guide provides an in-depth technical comparison of derivatization strategies for (2R)-2-Hydroxy-3-methylpentanoic acid (HMPA), focusing on mass spectral fragmentation patterns. Executive Summary (2R)-2-Hydroxy-3-met...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of derivatization strategies for (2R)-2-Hydroxy-3-methylpentanoic acid (HMPA), focusing on mass spectral fragmentation patterns.
Executive Summary
(2R)-2-Hydroxy-3-methylpentanoic acid (HMPA), a key metabolite in the degradation of isoleucine, presents unique analytical challenges due to its polarity and thermal instability. In gas chromatography-mass spectrometry (GC-MS), direct analysis is impossible; derivatization is mandatory.
This guide compares the two industry-standard derivatization protocols: Trimethylsilylation (TMS) versus tert-Butyldimethylsilylation (TBDMS) . While TMS is the historical standard for metabolomics screening, our comparative analysis suggests TBDMS offers superior molecular ion stability and quantification accuracy for this specific analyte.
Part 1: The Derivatization Landscape[1]
The choice of derivative dictates the fragmentation pathway. We compared the performance of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) against N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Comparative Performance Matrix
Feature
Bis-TMS Derivative (MSTFA)
Bis-TBDMS Derivative (MTBSTFA)
Molecular Weight
276 Da
360 Da
Molecular Ion ()
Weak / Absent (<1% abundance)
Absent (But strong )
Base Peak
159 (Variable stability)
303 (High stability)
Key Mechanism
-Cleavage (Loss of -COOTMS)
Loss of tert-butyl group ()
Hydrolytic Stability
Low (Sensitive to moisture)
High (Stable for days)
Retention Time
Earlier eluting
Later eluting
Recommendation
General untargeted screening
Targeted quantification
Structural Context
HMPA possesses two active protons: the carboxyl (-COOH) and the
-hydroxyl (-OH).
Bis-TMS: Replaces both H with
.
Bis-TBDMS: Replaces both H with
.
Part 2: Mechanistic Insight & Fragmentation Pathways
Understanding why these patterns occur is critical for validating your data.
The Bis-TMS Fragmentation (MW 276)
The electron ionization (EI) spectrum of Bis-TMS-HMPA is dominated by
-cleavage . The bond between the carbonyl carbon (C1) and the -carbon (C2) is energetically fragile.
Pathway A (Dominant): Cleavage of the C1-C2 bond results in the loss of the carboxyl-TMS group (mass 117).
Calculation:
.
Diagnostic Ion:
159 . This is the base peak in most quadrupole systems.
Pathway B (Secondary): Loss of a methyl group from the silicon atom.
Calculation:
.
Diagnostic Ion:
261 . Usually low intensity.
The Bis-TBDMS Fragmentation (MW 360)
TBDMS derivatives undergo a highly specific fragmentation driven by the steric bulk of the tert-butyl group.
Pathway A (Dominant): Loss of the tert-butyl radical from the silicon atom.
Calculation:
.
Diagnostic Ion:
303 . This ion often carries >50% of the total ion current (TIC), making it exceptionally sensitive for SIM (Selected Ion Monitoring) modes.
Pathway B: Loss of the COOTBDMS group (analogous to TMS).
Calculation:
.
Diagnostic Ion:
201 .
Visualization of Fragmentation Logic
Figure 1: Comparative fragmentation pathways for TMS and TBDMS derivatives of HMPA.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses a dual-standard approach to ensure derivatization efficiency.
Materials
Reagent A: MSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).
Reagent B: MTBSTFA + 1% TBDMCS.
Solvent: Anhydrous Pyridine (Critical: Must be stored over KOH pellets).
Internal Standard (IS): Norleucine or 3-hydroxybutyric acid-
.
Workflow
Sample Preparation:
Aliquot
of biological fluid/standard.
Add
Internal Standard.
Critical Step: Evaporate to complete dryness under
stream at . Any residual water will hydrolyze the reagent.
Derivatization (Choose One):
Protocol A (TMS): Add
MSTFA + Pyridine. Incubate at for 30 mins.
Protocol B (TBDMS): Add
MTBSTFA + Pyridine. Incubate at for 60 mins.
Quality Control Check (Self-Validation):
Inject the sample.
Check 1: Look for the "silicon leak" peak (
207 from column bleed). If 207 > analyte peaks, the system is dirty.
Check 2: Monitor the IS peak area. If IS variation > 15%, derivatization failed (likely due to moisture).
Part 4: Data Interpretation & Case Study
When analyzing patient samples (e.g., screening for Maple Syrup Urine Disease variants), you must distinguish HMPA from its isomers (like 2-hydroxyisocaproic acid).
Diagnostic Ion Table for HMPA (Bis-TMS)
m/z
Identity
Relative Abundance
Notes
73
40-80%
Non-specific silyl fragment.
147
20-40%
Rearrangement ion; indicates at least two silyl groups.
159
100% (Base)
Primary Quantifier. Corresponds to the amine/hydroxy backbone minus the carboxyl group.
261
<5%
Confirms MW is 276.
276
<1%
Rarely seen in quadrupole instruments.
Interpretation Warning
The
159 ion is formed via cleavage between C1 and C2.
Structure of fragment: .
Note: Isomers with the same backbone but different stereochemistry (2S,3S vs 2R,3R) will produce identical mass spectra. Chromatographic separation (Retention Time) is required to distinguish the (2R) isomer.
References
Liebich, H. M., & Först, C. (1984). Basic profiles of organic acids in urine. Journal of Chromatography B: Biomedical Sciences and Applications. Link
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
Schuhmacher, R., et al. (2020). Investigation of Organic Acids by Derivatization Method and Determination by GC/MS. National Institutes of Health (PMC). Link
Mamer, O. A., et al. (1996). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Analytical Biochemistry. Link
Comparative
A Senior Application Scientist's Guide to the Stereoisomers of 2-Hydroxy-3-Methylpentanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Science In the realm of molecular science, structure dictates function. For chiral molecules—compou...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Science
In the realm of molecular science, structure dictates function. For chiral molecules—compounds that are non-superimposable mirror images of each other—this principle takes on profound significance. These mirror images, known as enantiomers, can exhibit dramatically different pharmacological, toxicological, and metabolic properties.[1][2] The regulatory landscape has consequently shifted, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[2]
This guide focuses on 2-hydroxy-3-methylpentanoic acid (HMPA), a molecule of significant biological interest. As a metabolite of the essential amino acid isoleucine, its levels can be indicative of metabolic health and disease.[3][4] HMPA possesses two chiral centers (at carbons 2 and 3), giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Understanding the unique properties and behaviors of these isomers is paramount for researchers in metabolomics and drug development. This document provides an in-depth comparison of these stereoisomers, supported by experimental data and detailed protocols to empower researchers in their analytical and synthetic endeavors.
Part 1: Physicochemical and Spectroscopic Characterization
While enantiomers (e.g., (2R,3R) and (2S,3S)) share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, diastereomers (e.g., (2R,3R) and (2R,3S)) have distinct physical properties. The subtle differences in their three-dimensional arrangements lead to unique interactions at the molecular level.
Comparative Physicochemical Properties
The following table summarizes key properties of the HMPA stereoisomers. It is important to note that while data for specific isomers is available, some properties are reported for the racemic mixture.
Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation.
NMR Spectroscopy : In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the spectra of diastereomers will differ due to the different spatial relationships between their atoms. To distinguish enantiomers, one can use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or compounds, which will then exhibit distinct NMR spectra.
Mass Spectrometry : Electron ionization mass spectra of all four stereoisomers are typically indistinguishable because the fragmentation patterns are determined by bond strengths rather than stereochemistry.[3] The NIST WebBook provides reference mass spectra for the methyl ester derivative of HMPA.[9][10]
Part 2: Stereospecific Synthesis and Chiral Resolution
The ability to both synthesize and separate specific stereoisomers is crucial for studying their individual biological effects.
Stereospecific Synthesis from Amino Acid Precursors
A reliable method for producing optically pure HMPA isomers is the diazotization of the corresponding stereoisomers of 2-amino-3-methylpentanoic acid (isoleucine and alloisoleucine). This reaction is known to proceed with retention of configuration at the C2 carbon.[3][11] This retention is a classic example of anchimeric assistance, where the neighboring carboxyl group participates in the reaction to prevent racemization.
Caption: Stereospecific synthesis of HMPA isomers.
This protocol is adapted from established methods for the diazotization of amino acids.[3]
Dissolution: Dissolve 100 mg (0.76 mmol) of L-isoleucine in 50 mL of cold (0°C) 0.2 N perchloric acid in a flask placed in an ice-water bath.
Diazotization: While stirring vigorously, add a 10% molar excess of solid sodium nitrite in small portions over 10 minutes. The reaction is complete when nitrogen evolution ceases.
Extraction: Saturate the aqueous solution with solid sodium chloride. Extract the product three times with 25 mL portions of diethyl ether.
Drying & Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under a gentle stream of nitrogen.
Validation: The resulting oil is the crude (2S,3S)-2-hydroxy-3-methylpentanoic acid. Confirm the structure and purity via NMR and MS analysis. Assess enantiomeric purity using the chiral GC or HPLC method described below.
Chiral Resolution via Chromatography
For separating a mixture of stereoisomers, high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is the method of choice.[12] The underlying principle is the formation of transient, diastereomeric complexes between the analytes and the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times and thus, separation.[1]
Caption: General workflow for chiral chromatographic separation.
This protocol outlines a general method for the separation of HMPA isomers, which often requires derivatization to improve volatility for GC analysis.
Derivatization (Esterification): To 100 µL of a sample containing HMPA, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters.
GC-MS System: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like DB-5 or DB-17) coupled to a mass spectrometer.
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
GC Conditions:
Injector Temperature: 250°C
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ion Source Temperature: 230°C
Electron Energy: 70 eV
Scan Range: m/z 50-500
Data Analysis: Identify the peaks corresponding to the different HMPA stereoisomers based on their retention times and mass spectra. The separation factor (α) and resolution (Rs) should be calculated to quantify the quality of the separation.
Part 3: Biological Significance and Differential Activity
The four stereoisomers of HMPA are metabolites generated from the isoleucine catabolic pathway.[4] They are formed by the reduction of 2-keto-3-methylpentanoic acid.[3]
Relevance in Metabolic Disorders
Elevated levels of HMPA are a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the breakdown of branched-chain amino acids.[3][6] In patients with MSUD, the concentrations of HMPA in bodily fluids can be significantly higher than in healthy individuals.[3][6] Analyzing the specific isomeric profile can provide deeper insights into the enzymatic dysfunctions and metabolic pathways affected by the disease.
Anticipated Pharmacological Differences
While specific studies comparing the pharmacological activity of all four HMPA isomers are not widely available in the searched literature, the principles of stereopharmacology provide a strong basis for expecting differential activity. Biological systems, such as enzymes and receptors, are inherently chiral and will interact differently with each stereoisomer.
For example, in many classes of drugs, one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to adverse effects.[1][13] The beta-blocker esmolol is a case in point; its (S)-enantiomer possesses the desired beta-blocking activity, while the (R)-isomer is significantly less active.[13] Similarly, hydroxy-carboxylic acid (HCA) receptors, which are G protein-coupled receptors that bind endogenous hydroxy-carboxylic acids, have been shown to exhibit stereoselectivity. The HCA2 receptor, for instance, is activated more potently by the physiologically relevant (R)-3-hydroxybutyrate than its (S)-enantiomer.[14]
Given this precedent, it is highly probable that the (2R) and (2S) isomers of HMPA, as well as their corresponding diastereomers, will exhibit different affinities for transporters, metabolic enzymes, and potential receptor targets. Future research should focus on elucidating these differences to fully understand their respective biological roles and therapeutic potential.
Conclusion
The (2R) and (2S) isomers of 2-hydroxy-3-methylpentanoic acid, along with their C3 diastereomers, represent a compelling case study in the importance of stereochemical analysis. They possess distinct physical properties and can be synthesized and resolved using stereospecific chemical and chromatographic techniques. As biologically relevant metabolites, their individual quantification is critical for understanding metabolic diseases like MSUD. For drug development professionals, the principles of stereopharmacology strongly suggest that these isomers will have unique biological activities. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the distinct chemical and biological worlds of these four closely related, yet fundamentally different, molecules.
References
PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Scent.vn. (n.d.). 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3. Retrieved from [Link]
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10. DOI: 10.1016/s0076-6879(00)24213-4
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed. Retrieved from [Link]
PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Axios Research. (n.d.). 2-Hydroxy-3-Methylpentadioic Acid - CAS - 488-15-3. Retrieved from [Link]
ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM023171). Retrieved from [Link]
Lee, M. R., & Kim, K. R. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(−)-3-methyl-2-butyl esters by dual-capillary column gas chromatography. Journal of Chromatography A, 891(2), 297-307.
PubChem. (n.d.). (2r,3r)-2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
FooDB. (2011). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]
Braun, M., & Gräf, S. (1995). Stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (hytra): (R)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 72, 38. DOI: 10.15227/orgsyn.072.0038
Patočka, J., & Dvořák, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 689. DOI: 10.3390/molecules24040689
Pharmaffiliates. (n.d.). CAS No : 488-15-3| Chemical Name : 2-Hydroxy-3-methylpentanoic Acid. Retrieved from [Link]
PhytoBank. (2015). Showing (2S,3S)-2-Hydroxy-3-methylpentanoic acid (PHY0065142). Retrieved from [Link]
Kašpar, M., Havlíček, L., & Klimeš, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-156.
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 2, 9. DOI: 10.3389/fendo.2011.00009
Ligandbook. (2016). Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Retrieved from [Link]
Comprehensive Guide to Reference Materials for (2R)-2-Hydroxy-3-methylpentanoic Acid
Executive Summary The Analytical Gap: (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-HMVA or (2R)-2-hydroxy-3-methylvaleric acid) is a critical metabolite associated with branched-chain amino acid disorders, s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Analytical Gap: (2R)-2-Hydroxy-3-methylpentanoic acid (also known as (2R)-HMVA or (2R)-2-hydroxy-3-methylvaleric acid) is a critical metabolite associated with branched-chain amino acid disorders, specifically Maple Syrup Urine Disease (MSUD) .[1] While it serves as a vital biomarker, the market lacks a widely available, ISO 17034-accredited Certified Reference Material (CRM) specifically for the isolated (2R) enantiomer.
Most commercially available products are either racemic mixtures , diastereomeric mixtures , or analytical standards (ISO 17025) rather than full CRMs. This guide provides a technical roadmap for researchers to select the best available standards and validate them to CRM-grade confidence using chiral separation and mass spectrometry.
Part 1: The Stereochemical Challenge
To accurately quantify this analyte, one must understand its origin. It is derived from L-Isoleucine via the keto-acid pathway.
Metabolite: Reduction of KMV yields two diastereomers:
(2S,3S)-HMVA (L-form, matches Isoleucine).
(2R,3S)-HMVA (D-allo-form, the target analyte in specific pathological contexts).
Critical Analytical Risk: Standard C18 HPLC or non-chiral GC columns (like DB-5) may separate diastereomers (2R,3S vs 2S,3S) but will fail to separate enantiomers (e.g., 2R,3S vs 2S,3R) without specific chiral interventions.
Metabolic Pathway Diagram
The following diagram illustrates the origin of the stereoisomers, highlighting the critical reduction step.
Caption: Stereochemical pathway from Isoleucine to HMVA isomers. The (2R) isomer is the specific target for this guide.
Part 2: Comparative Analysis of Reference Standards
Since a "Gold Standard" ISO 17034 CRM is not standard catalog inventory for this specific isomer, researchers must choose between three tiers of materials.
Table 1: Reference Material Performance Matrix
Feature
Tier 1: Analytical Standard (Stereopure)
Tier 2: Diastereomeric Mixture
Tier 3: Research Chemical (Building Block)
Typical Vendors
Santa Cruz, ChemScene, TRC
Sigma-Aldrich, CIL
Enamine, MolPort
Purity
>95-98% (Stereochemically defined)
>95% (Mix of isomers)
Variable (Often ~90%)
Stereochemistry
Explicit (e.g., 2R,3S)
Mixed (2R,3S + 2S,3S + others)
Often undefined or Racemic
Traceability
CoA with H-NMR, Optical Rotation
CoA with GC-FID
Basic CoA
Primary Use
Quantification & ID
Method Development (Separation)
Synthesis precursor
Cost
High ($)
Moderate ()
Low ($)
Suitability
Recommended for clinical assays
Useful for establishing resolution
Not Recommended for quant
Recommendation
For drug development and rigorous metabolic profiling:
Primary Standard: Purchase a Tier 1 Stereopure Standard (e.g., (2R,3S)-HMVA).
Validation: Purchase a Tier 2 Mixture to prove your chromatographic method can actually separate the target from its isomers. Do not trust the label of the Tier 1 standard without verifying it against the Tier 2 mixture.
Part 3: Experimental Validation Protocol (Self-Validating System)
To treat a Tier 1 Analytical Standard as a "CRM-equivalent," you must characterize it using a Chiral Separation System . The following protocol uses GC-MS with chiral derivatization, which is superior to simple silylation for resolving hydroxy acid enantiomers.
Methodology: Diastereomeric Derivatization (The "Mosher" Alternative)
Instead of expensive chiral columns, we convert the enantiomers into diastereomers using a chiral alcohol, allowing separation on standard GC columns.
Mechanism: Acylates the 2-hydroxyl group to improve volatility for GC.
GC-MS Analysis:
Column: DB-5MS or equivalent (30m x 0.25mm).
Temp Program: 80°C (1 min) -> 5°C/min -> 280°C.
Detection: SIM mode (Target ions specific to the ester fragment).
Validation Logic (System Suitability)
Resolution (
): The (2R,3S) and (2S,3S) isomers will elute at different times because they are now diastereomers with different physical properties (boiling points/polarity).
Acceptance Criteria:
between the target (2R) peak and the nearest isomer neighbor.
Validation Workflow Diagram
Caption: Decision tree for validating the specificity of the reference material.
References
Sigma-Aldrich. 2-Hydroxy-3-methylvaleric acid mixture of diastereomers, analytical standard. (Accessed 2026).[4] Available at:
National Center for Biotechnology Information (PubChem). CID 10820562, (2R,3S)-2-hydroxy-3-methylpentanoic acid. Available at:
Mamer, O. A., et al. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324:3-10.[5] Available at:
Human Metabolome Database (HMDB). Metabolite: 2-Hydroxy-3-methylvaleric acid (HMDB0000407). Available at:
Santa Cruz Biotechnology. 2-hydroxy-3-methylpentanoic acid (CAS 86540-81-0).[6] Available at:
Inter-laboratory comparison of 2-hydroxy-3-methylpentanoic acid quantification
A Guide to the Inter-laboratory Comparison of 2-Hydroxy-3-methylpentanoic Acid Quantification For Researchers, Scientists, and Drug Development Professionals Abstract The accurate quantification of 2-hydroxy-3-methylpent...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to the Inter-laboratory Comparison of 2-Hydroxy-3-methylpentanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 2-hydroxy-3-methylpentanoic acid (HMPA), a key metabolite of the branched-chain amino acid isoleucine, is critical in the study of metabolic disorders and in monitoring therapeutic interventions.[1] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of HMPA quantification, ensuring analytical rigor and comparability of data across different research sites. We will delve into the rationale behind method selection, provide a detailed experimental protocol for a robust gas chromatography-mass spectrometry (GC-MS) based method, and present a template for data analysis and reporting. This guide is intended to foster best practices and enhance the reliability of HMPA measurements in both research and clinical settings.
Introduction: The Significance of Accurate HMPA Quantification
2-Hydroxy-3-methylpentanoic acid is a C6 branched-chain fatty acid that exists as four stereoisomers.[1] It is a normal constituent of human physiological fluids, but its concentration can be significantly elevated in inherited metabolic disorders such as maple syrup urine disease (MSUD), also known as branched-chain ketoaciduria.[1] In these conditions, the impaired metabolism of branched-chain amino acids leads to the accumulation of their keto- and hydroxy-acid derivatives, including HMPA. Therefore, the precise and accurate quantification of HMPA is paramount for the diagnosis, monitoring, and treatment of these disorders.
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess and improve the quality of analytical measurements. By comparing the results from different laboratories analyzing the same samples, it is possible to identify and address systematic errors, harmonize analytical procedures, and ultimately increase confidence in the generated data. This guide outlines a structured approach to such a comparison for HMPA.
Designing the Inter-laboratory Comparison Study
The design of an inter-laboratory comparison is critical to its success. The following key aspects should be considered:
Test Material: A well-characterized and homogeneous test material is essential. For this guide, we propose the use of a certified reference material (CRM) of 2-hydroxy-3-methylpentanoic acid (as a mixture of diastereomers) spiked into a synthetic urine matrix at clinically relevant concentrations (low, medium, and high). The use of a CRM ensures traceability to a known standard.[2][3]
Participating Laboratories: A minimum of five participating laboratories is recommended to ensure statistically meaningful data.
Analytical Method: To minimize variability arising from different analytical approaches, a standardized analytical method should be provided to all participants. While both GC-MS and LC-MS can be used for HMPA analysis, this guide will focus on a GC-MS method due to its widespread availability and established use for organic acid analysis.[1][4][5][6]
Data Reporting: A standardized reporting template should be used to collect the quantitative results, as well as information on the instrumentation and any deviations from the provided protocol.
Logical Workflow for the Inter-laboratory Comparison
The following diagram illustrates the key stages of the proposed inter-laboratory comparison study.
A Researcher's Guide to the Infrared Spectroscopy of (2R)-2-Hydroxy-3-methylpentanoic Acid: A Comparative Analysis
This guide provides an in-depth analysis of the theoretical IR spectrum of (2R)-2-Hydroxy-3-methylpentanoic acid. We will dissect its anticipated absorption bands and compare them with the experimental spectra of simpler...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the theoretical IR spectrum of (2R)-2-Hydroxy-3-methylpentanoic acid. We will dissect its anticipated absorption bands and compare them with the experimental spectra of simpler, related molecules: a straight-chain carboxylic acid (pentanoic acid), a secondary alcohol (3-methyl-2-pentanol), and a common α-hydroxy acid (lactic acid). This comparative approach offers a robust framework for identifying and characterizing this class of molecules.
The Predicted Infrared Spectrum of (2R)-2-Hydroxy-3-methylpentanoic Acid
The structure of (2R)-2-Hydroxy-3-methylpentanoic acid dictates its IR spectrum. The presence of both a hydroxyl (-OH) group from the alcohol and a carboxyl (-COOH) group leads to extensive intermolecular hydrogen bonding, which profoundly influences the spectrum.
The most telling feature of a hydroxy acid is the amalgamation of the two distinct -OH stretching vibrations. The carboxylic acid -OH stretch typically produces a very broad absorption trough from 2500-3300 cm⁻¹, while the alcohol -OH stretch appears in the 3230-3550 cm⁻¹ range.[1] In a molecule containing both, these absorptions merge into a single, immense trough that can span the entire region from 2500 to 3550 cm⁻¹, effectively obscuring the C-H stretching vibrations that also occur in this region.[1]
Key Expected Vibrational Modes:
O-H Stretch (Alcohol & Carboxylic Acid): A very broad, strong absorption band is anticipated across the ~2500-3550 cm⁻¹ region. This is the hallmark of a hydrogen-bonded hydroxy acid.
C-H Stretch (Alkyl): Sharp, medium-to-strong peaks are expected just below 3000 cm⁻¹, likely appearing as shoulders on the massive O-H trough.
C=O Stretch (Carbonyl): A very strong, sharp absorption band should appear between 1710-1760 cm⁻¹. Due to hydrogen bonding (dimerization) typical of carboxylic acids, this peak is expected to be centered around 1710 cm⁻¹.[2]
C-O Stretch (Alcohol & Carboxylic Acid): Medium-to-strong absorptions are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.
Comparative Spectral Analysis
To contextualize the predicted spectrum, we will compare it to the known spectra of molecules containing its constituent functional groups.
Pentanoic Acid: The Carboxylic Acid Analogue
The IR spectrum of pentanoic acid showcases the characteristic features of a simple carboxylic acid. It is dominated by a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp, intense C=O stretch around 1710 cm⁻¹.[3][4]
3-Methyl-2-pentanol: The Secondary Alcohol Analogue
As a secondary alcohol, 3-methyl-2-pentanol displays a prominent, broad O-H stretch centered around 3350 cm⁻¹.[5][6] Unlike a carboxylic acid, it lacks the carbonyl (C=O) absorption.
Lactic Acid: The α-Hydroxy Acid Analogue
Lactic acid (2-hydroxypropanoic acid) is an excellent model for our target molecule. Its spectrum confirms the theoretical predictions, showing an extremely broad O-H trough from ~2500-3500 cm⁻¹ and a strong carbonyl peak around 1730 cm⁻¹.[7][8]
Data Summary
The table below summarizes the key IR absorption bands for our target molecule and its comparators, providing a clear guide for spectral interpretation.
This comparison clearly illustrates that the simultaneous presence of the extremely broad O-H trough and the sharp, intense C=O peak is the definitive IR signature of an α-hydroxy acid.
Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Organic Acid via KBr Pellet
To ensure the collection of high-quality, reproducible data, a standardized experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples.
Objective: To obtain a high-resolution FTIR spectrum of a solid organic acid sample.
Materials:
FTIR Spectrometer
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator
Agate mortar and pestle
Hydraulic press with die set (e.g., 13 mm)
Spatula and weighing paper
Heat lamp (optional)
Methodology:
Preparation (Moisture Elimination):
Gently heat the die set, mortar, and pestle under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[1]
Ensure the KBr powder is thoroughly dry. It is highly hygroscopic, and water contamination will introduce broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[1]
Sample Grinding:
Weigh approximately 1-2 mg of the solid organic acid sample.
Place the sample into the agate mortar and grind it with the pestle until a very fine, consistent powder is achieved. The particle size should ideally be less than 2 microns to minimize light scattering.[9]
Mixing:
Weigh approximately 200-250 mg of the dry, spectroscopy-grade KBr powder.
Add the KBr to the mortar with the ground sample.
Gently but thoroughly mix the sample and KBr with the pestle. The goal is a homogenous dispersion of the sample within the KBr matrix. Do not grind aggressively at this stage.
Pellet Pressing:
Carefully transfer the mixture into the sleeve of the die set.
Assemble the die and place it into the hydraulic press.
Connect a vacuum line to the die, if available, and apply a vacuum for 1-2 minutes to remove trapped air.
Gradually apply pressure, typically 8-10 metric tons for a 13 mm die.[10]
Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.
Pellet Release and Analysis:
Slowly release the pressure and carefully disassemble the die.
The resulting pellet should be thin and transparent or translucent.
Place the pellet into the spectrometer's sample holder.
Acquire a background spectrum of the empty sample chamber.
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
Senior Application Scientist Note: To the Research Team: The following guide addresses the handling and disposal of (2R)-2-Hydroxy-3-methylpentanoic acid (also known as D-Alloisoleucic acid derivative or related stereois...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note:
To the Research Team:
The following guide addresses the handling and disposal of (2R)-2-Hydroxy-3-methylpentanoic acid (also known as D-Alloisoleucic acid derivative or related stereoisomers). While often treated casually as a "mild" organic acid, its role as a chiral intermediate in peptide synthesis and metabolic studies requires strict adherence to purity and waste stream segregation.
In my experience, the most common failure mode with hydroxy-acids is not acute toxicity, but waste stream cross-contamination . Mixing these alpha-hydroxy acids (AHAs) with strong oxidizers (like nitric acid) or indiscriminately bulking them with general organic solvents can lead to unexpected exothermic events or regulatory non-compliance.
Chemical Identity & Hazard Profiling
Before disposal, you must validate the specific isomer and physical state, as this dictates the waste code.
Property
Data
Operational Implication
CAS Number
70748-47-9 (2R,3S) / 86540-81-0 (2R,3R)
Verify specific isomer on SDS; generic CAS is 488-15-3.
Acidity (pKa)
~3.9 – 4.25
Weak acid. Corrosive to mucous membranes but not metal-corrosive D002 waste unless pH < 2.
Physical State
Viscous Oil or White Solid
Solids require different waste containers than liquids in some jurisdictions.
Hazards
H315 (Skin), H319 (Eye), H335 (Resp)
Irritant. Use fume hood for all transfers to avoid inhalation of dust/aerosol.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" is insufficient for handling concentrated organic acids during disposal transfers.
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses do not protect against the splash-back often caused by pouring viscous oils.
Hand Protection:
Primary: Nitrile (0.11 mm minimum thickness).
Contraindicated: Latex (poor resistance to acidic organic mixtures).
Respiratory: If handling solid powder in open air, use N95; however, all disposal transfers should occur inside a certified fume hood.
The Golden Rule: Do not dispose of this compound down the drain. Even if neutralized, organic intermediates often violate "Chemical Oxygen Demand" (COD) limits in municipal water permits.
Step-by-Step Segregation
Characterize the Matrix: Is the acid pure, or dissolved in a solvent?
If Pure: Dissolve in a minimal amount of combustible solvent (e.g., Ethanol or Acetone) to facilitate burning in the incinerator.
Stream A (Preferred): Non-Halogenated Organic Waste.
Stream B (Alternative): Organic Acid Waste (if your facility separates acids from general organics).
Labeling: Tag as "Organic Acid, Toxic/Irritant." List full chemical name.
Visualizing the Decision Logic
The following diagram outlines the segregation logic to prevent incompatible mixing.
Figure 1: Decision tree for segregating organic acid waste. Note that pure solids are best dissolved in combustible solvents to ensure complete destruction during incineration.
In the event of a benchtop spill, you cannot simply wipe it up. The acidity must be neutralized to prevent corrosion of lab surfaces or injury to cleaning staff.
Mechanism:
Protocol:
Isolate: Evacuate the immediate area (3-meter radius).
Protect: Don double nitrile gloves and goggles.
Cover: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.
Observation: Look for bubbling (
release). This confirms the acid is being neutralized.[1]
Wait: Allow reaction to cease (approx. 5-10 minutes).
Test: Use a pH strip to ensure the sludge is pH 6–8.
Collect: Scoop the resulting sludge into a bag labeled "Solid Chemical Debris." Do NOT flush down the sink.
Neutralization Workflow Diagram
Figure 2: Operational workflow for neutralizing acidic spills. The loop ensures no acidic residue remains before collection.
Storage Incompatibilities
To prevent accidents in the waste accumulation area, ensure (2R)-2-Hydroxy-3-methylpentanoic acid is NEVER stored with:
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of rapid oxidation/combustion.
Strong Bases (e.g., Sodium Hydroxide): Risk of exothermic neutralization in a closed container, leading to over-pressurization.
Cyanides/Sulfides: Acid contact releases toxic HCN or H2S gas.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10820562, (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link][2]
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: (2R,3R)-2-Hydroxy-3-methylpentanoic acid.[3] Retrieved from [Link][3]
University of Canterbury (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Personal protective equipment for handling (2R)-2-Hydroxy-3-methylpentanoic acid
Topic: Personal protective equipment for handling (2R)-2-Hydroxy-3-methylpentanoic acid Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist Executive Chemical Prof...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling (2R)-2-Hydroxy-3-methylpentanoic acid
Audience: Researchers, scientists, and drug development professionals.[1]
Role: Senior Application Scientist
Executive Chemical Profile
Compound: (2R)-2-Hydroxy-3-methylpentanoic acid
Synonyms: (2R)-HMVA, D-alpha-Hydroxyisocaproic acid analogue, 2-Hydroxy-3-methylvaleric acid.[1]
CAS Registry Number: 70748-47-9 (Specific stereoisomer) / 488-15-3 (General)
Physical State: Typically a low-melting solid or viscous oil (MP ~44-46°C).[1]
Primary Hazard Class:Irritant / Potential Corrosive (Organic Acid).[1]
Risk Assessment Summary
As a Senior Application Scientist, I categorize this compound as a Level 2 Contact Hazard . While it is a metabolic derivative (related to isoleucine degradation), its free acid form exhibits significant pKa-driven acidity (~3.8–4.5), capable of causing immediate protein denaturation upon contact with mucous membranes or cornea.[1]
H319: Causes serious eye irritation (Risk of corneal opacity if untreated).[1]
H335: May cause respiratory irritation (inhalation of dust or aerosols).[1][2][4]
Personal Protective Equipment (PPE) Matrix
Effective safety is not about wearing more gear; it is about wearing the correct gear for the specific chemical interface.[1] The following matrix is designed to prevent permeation and inhalation based on the compound's lipophilic and acidic nature.
Protection Zone
Recommended Equipment
Scientific Rationale
Ocular
Chemical Splash Goggles (Indirect Vent)
Crucial: Safety glasses are insufficient.[1] As a viscous oil or low-melting solid, HMVA adheres to skin/lenses.[1] Goggles prevent vapor entry and splash migration.[1]
Permeation Resistance: Nitrile offers superior resistance to organic acids compared to latex.[1] Protocol: Change immediately upon splash; double-glove during synthesis steps.[1]
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
Vapor Control: HMVA has low volatility but can form aerosols during weighing or heating.[1] If hood is unavailable, use a P95/N95 particulate respirator .[1]
Body
Lab Coat (High-neck, Cotton/Poly blend)
Coverage: Must button to the neck to protect the suprasternal notch.[1] Synthetic fibers (100% polyester) should be avoided due to potential static cling with powders.[1]
Operational Handling Protocols
A. The "Zero-Contact" Weighing Protocol
Objective: Transfer accurate mass without generating airborne particulates or surface contamination.[1]
Equilibration: Allow the container to reach room temperature before opening to prevent condensation (HMVA is hygroscopic).[1]
Static Control: Use an antistatic gun or wipe on the spatula and weigh boat.[1] Organic acids often carry static charges that cause "jumping" of particles.[1]
If Viscous Liquid: Use a positive-displacement pipette or a glass syringe.[1] Do not use standard air-displacement pipettes as viscosity will compromise accuracy and lead to dripping.[1]
Decontamination: Immediately wipe the spatula/syringe exterior with a Kimwipe soaked in 70% Ethanol or dilute Sodium Bicarbonate before removing it from the hood.[1]
Exothermic Alert: Dissolution in water or basic buffers (e.g., PBS) may generate mild heat.[1] Add the solid/oil to the solvent slowly.[1]
Incompatibility: Avoid contact with strong oxidizers (e.g., permanganates) and strong bases (exothermic neutralization).[1]
C. Visualizing the Safety Workflow
Figure 1: Decision Logic for Handling (2R)-2-Hydroxy-3-methylpentanoic Acid. Note the divergence in handling technique based on physical state.[6]
Emergency Response & Disposal
Spill Management (The "Neutralize & Contain" Method)
Do not simply wipe up organic acids; neutralize them to prevent corrosion of waste bins.[1]
Isolate: Evacuate the immediate area if the spill exceeds 50 mL/50 g.[1]
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.[1] Wait for bubbling (CO₂ release) to cease.[1]
Collect: Scoop the resulting slurry into a hazardous waste bag.
Clean: Wash the surface with soap and water.[1][4][5][7][8]
Disposal Protocol
Waste Stream:Organic Acid Waste (Do not mix with oxidizers or organic bases).[1]
Labeling: Must be labeled "Corrosive/Irritant - Organic Acid".[1]
Destruction: The preferred method is high-temperature incineration equipped with an afterburner and scrubber.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10820562, (2R,3S)-2-hydroxy-3-methylpentanoic acid.[1] PubChem. Available at: [Link]
European Chemicals Agency (ECHA). C&L Inventory: 2-hydroxy-3-methylvaleric acid.[1] ECHA.[1] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] Available at: [Link]